(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYHALMQXHQSG-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431900 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138923-03-2 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate structure and properties
An In-Depth Technical Guide to (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: Structure, Properties, and Application
Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral cyclopentene derivative of significant value in medicinal chemistry. It serves as a critical building block, or synthon, for a class of antiviral drugs known as carbocyclic nucleosides, most notably Peramivir and Abacavir. This document details the compound's structural and physicochemical properties, provides an in-depth look at its synthesis and chiral resolution from racemic Vince lactam, and elucidates its transformation into key antiviral agents. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the scientific principles behind the synthetic strategies and protocols.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a cyclopentene ring, an amine group, and a methyl ester. The specific stereochemistry, with the substituents at positions 1 and 4 in a cis relationship, is crucial for its utility in asymmetric synthesis.
Structure:
-
IUPAC Name: methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
-
Chirality: The molecule possesses two stereocenters at the C1 and C4 positions, leading to the (1S, 4R) designation. This specific enantiomer is the biologically relevant precursor for certain antiviral drugs.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| CAS Number | 138923-03-2 (Free Base) 229613-83-6 (HCl Salt) 168683-02-1 (Boc-protected) | [1][2][3] |
| Physical Form | Solid (often off-white to light beige) | |
| Boiling Point | 191.9±40.0 °C (Predicted) | |
| Density | 1.109±0.06 g/cm³ (Predicted) | |
| pKa | 9.66±0.40 (Predicted) | |
| Storage Conditions | 2-8°C, Refrigerator, Inert atmosphere |
Note: Predicted values are computationally derived and should be used as estimates.
Spectral Data
Detailed, experimentally verified public domain spectral data (NMR, IR, MS) for the free base is scarce. Researchers should obtain analytical data upon synthesis or purchase to confirm identity and purity. The hydrochloride salt is the most commonly available form for which hazard data is published.
Synthesis and Chiral Resolution
The most prevalent and economically viable synthesis of enantiomerically pure this compound starts from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam .[4] The process involves two key stages: the methanolysis of the lactam to form the racemic amino ester, followed by classical chiral resolution.[5]
Synthesis Pathway Overview
The overall workflow is a robust and scalable method to access the desired chiral intermediate.
Caption: Synthesis and resolution of this compound.
Scientific Principles of the Synthesis
-
Acid-Catalyzed Methanolysis: Vince lactam, a bicyclic amide, undergoes ring-opening in the presence of methanol and a strong acid catalyst (e.g., thionyl chloride or HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the cleavage of the C-N bond of the bicyclic system, yielding the cis-4-aminocyclopent-2-ene-1-carboxylate methyl ester. The use of thionyl chloride with methanol is an effective way to generate anhydrous HCl in situ, which drives the reaction.
-
Diastereomeric Salt Resolution: This classical resolution technique exploits the fact that enantiomers (like the R,S and S,R amino esters) react with a single enantiomer of a chiral resolving agent (here, L-(+)-tartaric acid) to form diastereomers.[6] These diastereomeric salts ((1S,4R)-ester • L-tartrate and (1R,4S)-ester • L-tartrate) have different physical properties, including solubility.[7] In methanol, the (1S,4R)-ester • L-tartrate salt is significantly less soluble, allowing it to selectively crystallize out of the solution.[8] Subsequent filtration and basification of the isolated salt breaks the ionic bond, liberating the desired enantiomerically pure free amine.
Detailed Experimental Protocol
The following protocol is a synthesized representation of common industrial and laboratory procedures.
Step 1: Methanolysis of Racemic Vince Lactam
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Reaction: Suspend racemic Vince lactam (1.0 eq) in anhydrous methanol (approx. 2.5 mL per gram of lactam).
-
Acidification: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 30 °C.
-
Incubation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl, yielding the crude racemic methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate hydrochloride as a residue.
Step 2: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolution: To the crude hydrochloride salt, add water (approx. 0.6 mL per gram of starting lactam) and L-(+)-tartaric acid (0.6 eq). Stir until all solids dissolve.
-
pH Adjustment: Add methanol (approx. 1.3 mL per gram of starting lactam). Slowly add triethylamine (TEA) dropwise at room temperature to adjust the pH to approximately 4.0-4.5. The addition of the base forms the diastereomeric tartrate salts.
-
Crystallization: Stir the solution for 5-6 hours at room temperature. The desired (1S,4R)-ester • L-tartrate salt will precipitate as a white solid.
-
Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold methanol. The filtrate, containing the (1R,4S) enantiomer, can be set aside for racemization and recycling.
Step 3: Liberation of the Free Amine
-
Basification: Suspend the filtered tartrate salt in a suitable solvent like dichloromethane (DCM).
-
Extraction: Wash the suspension with an aqueous solution of a base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the tartaric acid and protonated amine. Separate the organic layer.
-
Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as the free base.
Applications in Antiviral Drug Development
The primary utility of this compound is as a chiral precursor for neuraminidase inhibitors and nucleoside reverse transcriptase inhibitors.[9][10]
Amine Protection (Boc Protection)
For many subsequent reactions, the primary amine is nucleophilic and must be protected to prevent unwanted side reactions. The most common strategy is protection as a tert-butoxycarbonyl (Boc) carbamate.[11]
Protocol: The free amine is dissolved in a solvent like dichloromethane. A base (e.g., NaHCO₃ or triethylamine) is added, followed by Di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, yielding (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[11]
Case Study: Synthesis of Peramivir
Peramivir is an influenza neuraminidase inhibitor. The synthesis utilizes the Boc-protected amino ester in a key cycloaddition step to build the complex side chain with the correct stereochemistry.[12]
Caption: Key transformations in the synthesis of Peramivir from the title compound.
The critical transformation is the [3+2] cycloaddition between the cyclopentene double bond and a nitrile oxide (generated in situ).[9] This reaction establishes the stereocenters of the peramivir side chain with high control, a direct consequence of the pre-existing chirality in the starting material.[12] Subsequent steps involve reductive opening of the newly formed isoxazolidine ring, guanidinylation of the amine, and final deprotection/hydrolysis steps to reveal the final drug molecule.[13]
Case Study: Precursor to Abacavir
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor used to treat HIV. The title compound is a precursor to a key intermediate, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol .[14]
This transformation is achieved via the reduction of the methyl ester group to a primary alcohol, typically using a reducing agent like sodium borohydride in the presence of aqueous sodium hydroxide.[15] This amino alcohol is then condensed with a substituted pyrimidine derivative, which is later cyclized to form the purine ring system of Abacavir.[16]
Safety and Handling
The hydrochloride salt of this compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. A refrigerator (2-8°C) under an inert atmosphere is recommended for long-term stability.
-
References
- The Synthesis of Peramivir: A Technical Guide. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/uploads/technical-guide/the-synthesis-of-peramivir-a-technical-guide.pdf
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Science Learning Center. Retrieved from https://sciencelearningcenter.
- Abacavir synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/136470-78-5.html
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from https://sciencelearningcenter.com/wp-content/uploads/2022/03/Resolution-of-a-Racemic-Mixture-2.pdf
- Facile Synthesis of the Neuraminidase Inhibitor Peramivir. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/276410368_Facile_Synthesis_of_the_Neuraminidase_Inhibitor_Peramivir
- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/250073539_Mechanism_of_Optical_Resolutions_via_Diastereoisomeric_Salt_Formation_Part_7_Role_of_the_solvents_in_the_optical_resolution_of_a-phenylethylamine_by_2R3R-tartaric_acid
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from https://www.rsc.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob25287a
- Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. (2014). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from http://www.ijcpa.in/issue/15/20140924045302.pdf
- US Patent US10385006B2. (n.d.). Google Patents. Retrieved from https://patents.google.
- Peramivir, a Flu Treatment. (2013). New Drug Approvals. Retrieved from https://newdrugapprovals.
- ABACAVIR. (2019). New Drug Approvals. Retrieved from https://newdrugapprovals.org/2019/06/04/abacavir/
- Peramivir synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/229614-55-5.html
- CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir. (n.d.). Google Patents. Retrieved from https://patents.google.
- How do I synthesis trans-Abacavir from abacavir API ?. (2015). ResearchGate. Retrieved from https://www.researchgate.
- Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30353294/
- methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e415753
- This compound hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/60152708
- Vince lactam. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Vince_lactam
- Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (n.d.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5394320/
- methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12899910
- [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10355372
- This compound HCl. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/en/p/3D-EJA61383/10g/(1s-4r)
- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from https://www.researchgate.
- 229613-83-6 | this compound hydrochloride. (n.d.). AA Blocks. Retrieved from https://www.aablocks.com/product/229613-83-6.html
- (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate. (n.d.). BeltRoad. Retrieved from http://www.beltr.cn/product/168683-02-1.html
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/382098675_Application_of_2-Azabicyclo221Hept-5-En-3-One_Vince_Lactam_in_Synthetic_Organic_and_Medicinal_Chemistry
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39008895/
Sources
- 1. This compound hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate|168683-02-1--Chongqing Topful Chemicals Co., Ltd. [beltroadlab.com]
- 4. Vince lactam - Wikipedia [en.wikipedia.org]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijcpa.in [ijcpa.in]
- 15. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
The Rising Therapeutic Potential of Cyclopentenylamine-Derived Carbocyclic Nucleosides: A Technical Guide
Introduction: A New Frontier in Nucleoside Analogue Chemistry
In the relentless pursuit of novel therapeutic agents, the family of carbocyclic nucleosides has emerged as a particularly promising class of molecules. Unlike their natural counterparts, carbocyclic nucleosides feature a carbocyclic ring in place of the furanose sugar moiety.[1][2] This fundamental structural modification confers remarkable metabolic stability by rendering them impervious to the enzymatic cleavage of the glycosidic bond by phosphorylases and hydrolases.[1][2][3] Among these, carbocyclic nucleosides derived from cyclopentenylamines have garnered significant attention for their potent and broad-spectrum biological activities, particularly in the realms of antiviral and anticancer therapies.[4][5][6]
This technical guide provides an in-depth exploration of the biological activity of these fascinating compounds. We will delve into their antiviral and anticancer properties, elucidate their mechanisms of action, dissect their structure-activity relationships, and outline the key synthetic strategies and experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of cyclopentenylamine-derived carbocyclic nucleosides.
Antiviral Activity: A Broad Spectrum of Inhibition
Cyclopentenylamine-derived carbocyclic nucleosides have demonstrated a remarkable breadth of antiviral activity against both DNA and RNA viruses.[4] The archetypal compound in this class, cyclopentenylcytosine (CPE-C), has shown potent in vitro activity against a wide array of viruses, including:
-
DNA Viruses: Herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, cytomegalovirus, and varicella-zoster virus.[4]
-
RNA Viruses: Influenza virus, vesicular stomatitis virus, Japanese encephalitis virus, and Punta Toro virus.[4]
The potent anti-orthopox virus activity of CPE-C and its analogues, including against smallpox virus, has also been a significant area of investigation.[5] The adenine analogue, Neplanocin A, and the 5-F-cytosine analogue have also exhibited potent activity against this family of viruses.[5]
Anticancer Activity: Potent Cytotoxicity Against Diverse Tumor Cell Lines
The therapeutic potential of cyclopentenylamine-derived carbocyclic nucleosides extends to oncology. CPE-C, in particular, has demonstrated significant antitumor activity in both in vitro and in vivo models.[4] It has shown efficacy against:
-
Leukemia: L1210 leukemia, including lines resistant to ara-C.[4]
-
Solid Tumors: A549 human lung carcinoma, MX-1 human mammary tumor xenografts, and metastatic LOX melanoma.[4]
The cytotoxic effects of these compounds are often potent, leading to significant inhibition of tumor cell proliferation.[4][7]
Mechanism of Action: Targeting Critical Cellular Pathways
The biological activities of many cyclopentenylamine-derived carbocyclic nucleosides are intricately linked to their ability to interfere with key cellular metabolic pathways. For cyclopentenylcytosine (CPE-C), the primary molecular target is CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[7][8]
By potently inhibiting CTP synthetase, CPE-C leads to a significant depletion of intracellular CTP pools.[8] CTP is an essential precursor for the synthesis of DNA and RNA, as well as for the biosynthesis of phospholipids. Consequently, the inhibition of CTP synthetase disrupts these vital cellular processes, leading to the observed antiviral and cytocidal effects.[7] This mechanism is supported by the observation that the antiviral and cytotoxic effects of CPE-C can be reversed by the addition of cytidine, and to a lesser extent, uridine.[7]
Another important mechanism of action for some carbocyclic nucleosides, particularly purine analogues like Neplanocin A, is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[9] This enzyme is crucial for regulating cellular methylation reactions. Inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits various methyltransferases, affecting processes like gene expression and viral replication.[9]
Caption: Mechanism of action of Cyclopentenylcytosine (CPE-C).
Structure-Activity Relationships (SAR): The Importance of the Nucleobase
Structure-activity relationship studies have provided crucial insights into the structural requirements for the biological activity of these compounds. Modifications to the pyrimidine ring of cyclopentenylcytosine have a profound impact on its potency. For instance:
-
3-Deaza-CPE-C: This analogue, where the N3 nitrogen of the cytosine ring is replaced by a carbon, was found to be devoid of in vitro antiviral activity against HSV-1 and influenza viruses and was non-toxic to L1210 cells.[8]
-
5-Aza-CPE-C: The introduction of a nitrogen atom at the 5-position of the cytosine ring resulted in a compound that was over six hundred times less potent than CPE-C in its ability to reduce CTP levels and in its antitumor and antiviral activity.[10]
These findings underscore the critical role of the intact cytosine moiety for potent biological activity, likely due to its specific interactions with the active site of CTP synthetase.
Caption: Structure-Activity Relationship of Cyclopentenylcytosine.
Synthesis of Cyclopentenylamine-Derived Carbocyclic Nucleosides
The synthesis of these complex molecules can be approached through two primary strategies: linear and convergent synthesis.[1][11]
-
Linear Synthesis: This approach involves the construction of the heterocyclic base onto a pre-formed, suitably protected chiral cyclopentenylamine scaffold.[1][11]
-
Convergent Synthesis: In this more flexible strategy, an intact heterocyclic base is coupled directly to a functionalized carbocyclic moiety.[1][11]
A common synthetic route involves the use of an optically active cyclopentenylamine as a key intermediate.[4] For example, the synthesis of CPE-C can be achieved from an optically active cyclopentenylamine through various synthetic transformations.[4] Another approach utilizes a cyclopenten-1-ol methanesulfonate intermediate, which undergoes an SN2 displacement reaction with the sodium salt of the corresponding nucleobase.[8]
Caption: General Synthetic Workflow for Carbocyclic Nucleosides.
Data Presentation: Biological Activity of Key Compounds
| Compound | Target | Cell Line/Virus | Activity (IC50/EC50) | Reference |
| Cyclopentenylcytosine (CPE-C) | Antitumor | L1210 Leukemia | Significant in vivo activity | [4] |
| Antitumor | A549 Lung Carcinoma | 100% growth inhibition | [4] | |
| Antitumor | MX-1 Mammary Tumor | 100% growth inhibition | [4] | |
| Antiviral | HSV-1, HSV-2, Vaccinia, CMV | Potent in vitro activity | [4] | |
| Antiviral | Influenza, VSV, JEV | Good in vitro activity | [4] | |
| 3-Deaza-CPE-C | Antiviral | HSV-1, Influenza | Devoid of activity | [8] |
| Antitumor | L1210 Leukemia | Non-toxic | [8] | |
| 3-Deaza-CPE-U | Antitumor | L1210 Leukemia | Significant cytotoxicity | [8] |
| 5-Aza-CPE-C | Antitumor/Antiviral | Various | >600 times less potent than CPE-C | [10] |
| Neplanocin A | Antiviral | Orthopox viruses | Potent activity | [5] |
| Anti-HIV | PBM cells | Moderate activity (EC50 2.0 µM) | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed tumor cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Data Analysis: Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed host cells permissive to the virus of interest in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Virus Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes a complete cytopathic effect (CPE) in 48-72 hours. Allow the virus to adsorb for 1-2 hours.
-
Compound Addition: After the adsorption period, remove the virus inoculum and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until the virus control wells show complete CPE.
-
CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a suitable assay (e.g., crystal violet staining or MTS assay).
-
Data Analysis: Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the virus-induced CPE by 50% compared to the virus control.
Conclusion and Future Directions
Carbocyclic nucleosides derived from cyclopentenylamines represent a compelling class of compounds with significant therapeutic potential. Their inherent metabolic stability, coupled with their potent and broad-spectrum antiviral and anticancer activities, makes them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly the inhibition of CTP synthetase and SAH hydrolase, provides a solid foundation for rational drug design.
Future research in this area will likely focus on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds with enhanced therapeutic indices. Furthermore, exploring combination therapies, where these nucleoside analogues are used in conjunction with other agents that target different cellular pathways, may offer synergistic effects and overcome potential resistance mechanisms. The continued investigation of cyclopentenylamine-derived carbocyclic nucleosides holds great promise for the development of new and effective treatments for a range of viral and neoplastic diseases.
References
-
[Synthesis of analogues of carbocyclic nucleoside].]([Link])
Sources
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 12. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopentene Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The five-membered carbocyclic ring of cyclopentene, particularly in its functionalized forms, represents a versatile and privileged scaffold in medicinal chemistry.[1] Its unique conformational properties and the ability to be readily derivatized make it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the therapeutic potential of functionalized cyclopentene cores, with a particular focus on their applications as anti-inflammatory, anti-cancer, and antiviral agents. We will delve into the key mechanisms of action, explore synthetic strategies for their preparation, and present detailed protocols for the evaluation of their biological activity.
Introduction: The Significance of the Cyclopentene Scaffold
Functionalized five-membered carbocyclic frameworks are prevalent core units in a multitude of natural products and biologically active molecules.[1] The cyclopentane ring system, while ubiquitous in nature, has been historically underappreciated as a privileged core structure in drug discovery, partly due to perceived challenges in its stereocontrolled synthesis.[1] However, modern synthetic methodologies have unlocked access to a vast chemical space of stereochemically complex cyclopentanoid chemotypes, revealing their significant value in biomedical research.[1]
The introduction of an endocyclic double bond to form a cyclopentene ring, and further oxidation to a cyclopentenone, imparts unique reactivity and biological activity. The α,β-unsaturated carbonyl group in cyclopentenones, for instance, is a key pharmacophore responsible for a wide range of biological effects.[2][3] This guide will primarily focus on the therapeutic avenues opened up by these functionalized cyclopentene and cyclopentenone cores.
The Power of Functionalization: Unlocking Therapeutic Potential
The therapeutic efficacy of the cyclopentene core is intrinsically linked to its functionalization. The nature, position, and stereochemistry of substituents on the cyclopentene ring dictate the molecule's biological target and its pharmacological profile.
Cyclopentenone Prostaglandins (cyPGs): Nature's Blueprint
A prominent class of naturally occurring functionalized cyclopentenes are the cyclopentenone prostaglandins (cyPGs), such as prostaglandins A and J.[4][5] These lipid mediators are formed through the dehydration of their parent prostaglandins E and D.[4] The defining feature of cyPGs is the α,β-unsaturated carbonyl group within the cyclopentenone ring, which is highly reactive and crucial for their biological activity.[2][4]
cyPGs are potent regulators of a wide array of cellular processes, including inflammation, cell proliferation, apoptosis, and angiogenesis.[2] Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutics for a range of diseases.[2][6]
Therapeutic Applications of Functionalized Cyclopentene Cores
The versatility of the functionalized cyclopentene scaffold has been exploited in the development of agents targeting a spectrum of diseases.
Anti-inflammatory Activity
Functionalized cyclopentenones, particularly cyPGs, exhibit potent anti-inflammatory effects.[3] Their mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways.
Mechanism of Action:
-
Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of cyPGs is the inhibition of the transcription factor NF-κB (Nuclear Factor-kappa B).[2][3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), a well-studied cyPG, directly inhibits multiple steps in the NF-κB signaling pathway.[2] This inhibition can occur through both PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma) dependent and independent mechanisms.[2][4] The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can directly interact with and modify key proteins in the NF-κB pathway.[2][4]
-
Activation of PPAR-γ: 15d-PGJ₂ is a high-affinity ligand for the nuclear receptor PPAR-γ.[4] Activation of PPAR-γ has anti-inflammatory effects, and this interaction contributes to the overall anti-inflammatory profile of certain cyPGs.[4][6]
-
Activation of HSF1: Cyclopentenones can activate Heat Shock Factor-1 (HSF1), leading to the expression of cytoprotective heat shock proteins (HSPs).[3][7] This heat shock response can protect cells from various stressors, including inflammation.[7]
-
Modulation of MAPK and JAK/STAT Pathways: cyPGs can also interfere with other pro-inflammatory signaling cascades, including the MAPK and JAK/STAT pathways.[2]
Signaling Pathway: Anti-inflammatory Action of Cyclopentenones
Caption: Workflow for determining the in vitro antiviral activity of cyclopentene derivatives.
Synthesis of Functionalized Cyclopentene Cores
The therapeutic potential of functionalized cyclopentenes has driven the development of numerous synthetic strategies to access these valuable scaffolds. Modern synthetic methods offer a wealth of accessible technologies for the stereocontrolled construction of complex cyclopentanoid chemotypes. [1] Key Synthetic Approaches:
-
[3+2] Cycloaddition Reactions: This is a powerful and widely used method for the construction of five-membered rings. Gold-catalyzed [3+2] cycloaddition of vinyldiazo compounds with alkenes or alkynes provides a direct route to functionalized cyclopentenes. [8][9]Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkynes and alkenes also yield aminated cyclopentene derivatives relevant for drug synthesis. [10]* Ring-Opening/Rearrangement Reactions: Tandem furan ring opening/Nazarov electrocyclization of furfural derivatives can be employed to prepare substituted cyclopentenones. [11]Another approach involves a sequence of two gold(I)-catalyzed isomerization steps of 5-en-2-yn-1-yl acetates to furnish functionalized bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones. [10]* Radical Cyclization: A synthetic approach to highly functionalized cyclopentanes, which can be precursors to cyclopentenes, involves the ketyl radical cyclization of β-disubstituted acrylates. [12]* Photochemical Methods: The formal [4+1] cycloaddition of photogenerated siloxycarbenes from acyl silanes with electrophilic dienes represents a metal-free approach to highly functionalized cyclopentenes. [13]
Detailed Protocol: Gold-Catalyzed [3+2] Cycloaddition for Cyclopentene Synthesis
This protocol is adapted from methodologies described for the synthesis of functionalized cyclopentene derivatives. [8][9] Materials:
-
Stabilized vinyldiazo compound (1.0 equiv)
-
Styrene derivative (1.2 equiv)
-
[Au(IPr)(MeCN)][SbF₆] catalyst (5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst.
-
Add anhydrous DCM to dissolve the catalyst.
-
Add the styrene derivative to the reaction mixture.
-
In a separate vial, dissolve the vinyldiazo compound in anhydrous DCM.
-
Add the solution of the vinyldiazo compound dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the vinyldiazo compound), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized cyclopentene derivative.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Perspectives and Conclusion
The functionalized cyclopentene core has firmly established itself as a privileged scaffold in drug discovery. The rich chemistry of this five-membered ring system, coupled with its diverse biological activities, ensures its continued relevance in the development of novel therapeutics. Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex cyclopentene derivatives will be crucial.
-
Identification of New Biological Targets: Expanding screening campaigns of novel cyclopentene-based small molecule libraries will undoubtedly lead to the identification of new biological targets and therapeutic applications. [1]* Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on existing and novel cyclopentene scaffolds will enable the design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic properties.
References
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258. [Link]
-
Ianaro, A., Maffia, P., Rosa, M., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry-Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93. [Link]
-
Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]
-
Ferreira, M. J., Mestre, A. M., & Kirsch, G. (2018). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemistrySelect, 3(42), 11953-11958. [Link]
-
Gagnon, D., & Spino, C. (2016). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Synthesis, 48(15), 2341-2364. [Link]
-
Wikipedia contributors. (2023, December 28). Cyclopentenone prostaglandins. In Wikipedia, The Free Encyclopedia. [Link]
-
Nassar, F., & El-Hashash, M. (2024). Synthesis and antitumor activity of model cyclopentene-[g]annelated isoindigos. Zeitschrift für Naturforschung C, 79(1-2), 41-46. [Link]
-
Burstein, S. (2020). The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. Prostaglandins & other lipid mediators, 151, 106482. [Link]
-
Koval, J., Janočková, J., Perečko, T., Kováčová, S., Benci, J., Marušková, M., ... & Imrich, J. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 267, 116206. [Link]
-
Zhao, P., Li, Y., Liu, Y., Li, X., & Li, J. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7, 8-dihydropteridin-6 (5H)-one derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 31, 127684. [Link]
-
López, E., & Pérez-Castells, J. (2017). Synthesis of Functionalized Cyclopentene Derivatives from Vinyldiazo Compounds and Vinylazides through Sequential Copper-Promoted [3+ 2] Cycloaddition/Azide Rearrangement. Angewandte Chemie International Edition, 56(15), 4234-4237. [Link]
-
Fiaschi, T., & Coletta, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenes. [Link]
-
Pica, F., & Santoro, M. G. (2002). Antiviral activity of cyclopentenone prostanoids. Antiviral research, 56(2), 117-127. [Link]
-
Pérez-Luna, A., & Pérez-Castells, J. (2015). Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes. European Journal of Organic Chemistry, 2015(25), 5581-5588. [Link]
-
Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., & Wandersee, M. K. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial agents and chemotherapy, 45(3), 749-757. [Link]
- Santoro, M. G., & Amici, C. (2004). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.
-
Pérez-Luna, A., & Pérez-Castells, J. (2015). Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes. Semantic Scholar. [Link]
-
Bournaud, C., Robic, D., Bonin, M., & Micouin, L. (2007). Highly Functionalized Cyclopentanes from Meso Bicyclic Hydrazines. A Rapid Access to Mannosidase Inhibitors. The Journal of Organic Chemistry, 72(14), 5169-5175. [Link]
-
Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]
-
Ferreira, M. J., Mestre, A. M., & Kirsch, G. (2023). 2, 5-disubstituted bicyclo [2.1. 1] hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7623-7628. [Link]
-
Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]
-
Rodrigues, J. P., & Pinho, V. D. (2022). Functionalized Cyclopentenes via the Formal [4+ 1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of organic chemistry, 87(13), 8758-8768. [Link]
-
Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles Through an Organocatalytic Triple Michael Domino Reaction. (2014). ResearchGate. [Link]
-
Fry, A. J., & Kinner, L. (2013). Approach to the functionalized cyclopentane core of marine prostanoids by applying a radical cyclization of β-disubstituted acrylates. Tetrahedron letters, 54(39), 5364-5366. [Link]
-
Tsuboi, S., & Takeda, A. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & pharmaceutical bulletin, 37(8), 1995-1998. [Link]
-
Kalita, S. J., Qi, J., Xiao, L., Saha, D., & Shibata, N. (2018). Phosphine-catalyzed highly regio-, diastereo-and enantioselective [3+ 2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones. Chemical Communications, 54(78), 10976-10979. [Link]
-
Pharma Models. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
-
Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]
-
Pharma Models. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]
- 7. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes | Semantic Scholar [semanticscholar.org]
- 10. Cyclopentene synthesis [organic-chemistry.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Approach to the functionalized cyclopentane core of marine prostanoids by applying a radical cyclization of β-disubstituted acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Synthesis of Antiviral Carbocyclic Nucleosides
Introduction: Engineering Stability and Potency in Antiviral Agents
In the landscape of antiviral chemotherapy, nucleoside analogues represent a cornerstone of treatment, effectively targeting viral replication processes.[1] Carbocyclic nucleosides, a prominent class within this family, are distinguished by a critical structural modification: the replacement of the furanose ring's endocyclic oxygen atom with a methylene (CH₂) group.[2][3] This seemingly subtle change confers significant pharmacological advantages. The resulting carbon-carbon bond framework is impervious to enzymatic cleavage by phosphorylases, which would normally sever the N-glycosidic bond in natural nucleosides, thereby enhancing the metabolic stability and bioavailability of the drug.[4][5][6] Furthermore, this modification alters the conformational flexibility of the five-membered ring, influencing how the analogue interacts with viral enzymes like reverse transcriptases and polymerases.[2][7]
The profound impact of this structural change is exemplified by the clinical success of drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B virus agent), which underscore the immense therapeutic potential of this compound class.[6][8] However, the synthesis of these molecules is a significant chemical challenge, demanding precise control over stereochemistry at multiple centers. The development of efficient, stereoselective, and scalable synthetic routes is paramount for drug discovery and development. This guide provides an in-depth analysis of the core synthetic strategies and key chemical methodologies that have proven successful in the synthesis of these vital antiviral agents.
Part 1: Core Synthetic Strategies - A Comparative Analysis
The construction of a carbocyclic nucleoside can be broadly approached in two distinct ways: linear synthesis or convergent synthesis. The choice between these strategies is a critical decision in planning a synthetic route, with significant implications for efficiency, flexibility, and overall yield.[5][9][10]
The Linear Approach
In a linear synthesis, the synthetic pathway proceeds in a stepwise fashion, where the nucleobase is constructed piece by piece onto a pre-formed carbocyclic core, typically a functionalized cyclopentylamine.[5][11] This approach is often more direct for specific targets where the base itself is complex and built from simpler precursors.
However, the primary drawback of a lengthy linear sequence is the multiplicative effect of yield loss at each step. If each of a 10-step synthesis has a 90% yield, the overall yield is a mere 35%. This can be a significant limitation for producing material on a large scale.[10]
Caption: Conceptual workflow of a linear synthesis strategy.
The Convergent Approach
Convergent synthesis has emerged as the more flexible and often higher-yielding strategy.[5][9] This methodology involves the independent synthesis of two key fragments: the chiral carbocyclic "sugar" mimic and the heterocyclic nucleobase. These two advanced intermediates are then joined together in a single, crucial coupling step late in the synthesis.[6][10]
This approach offers several advantages:
-
Higher Overall Yield: As the longest linear sequence is shorter, the overall yield is typically much higher.[10][11]
-
Flexibility and Modularity: A single, well-designed carbocyclic intermediate can be coupled with a wide variety of pre-synthesized nucleobases, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[5]
-
Efficiency: The parallel synthesis of the two fragments saves considerable time.[9]
Caption: Conceptual workflow of a convergent synthesis strategy.
Part 2: Key Methodologies in Asymmetric Carbocycle Construction
The central challenge in synthesizing antiviral carbocyclic nucleosides lies in the stereocontrolled construction of the cyclopentane ring. Nature provides a chiral pool of starting materials, and modern synthetic chemistry offers powerful tools to achieve the required enantiopurity.
Ring-Closing Metathesis (RCM) from Chiral Precursors
Ring-Closing Metathesis (RCM) has become a transformative tool for the formation of five- and six-membered rings.[12] The reaction typically employs well-defined Ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond and close a ring from an acyclic diene precursor. A common and effective strategy is to derive this diene from a readily available chiral starting material, such as D-ribose, thereby embedding the desired stereochemistry from the outset.[13][14]
Caption: General workflow for carbocycle synthesis via RCM.
Exemplary Protocol: Synthesis of a Chiral Cyclopentenol Intermediate via RCM[13][14]
-
Starting Material: Begin with D-ribose, a readily available and enantiopure carbohydrate.
-
Diene Formation: Through a series of protection and olefination reactions (e.g., Wittig reaction), convert the D-ribose into an acyclic diene with terminal alkene functionalities. The stereocenters from the original sugar are preserved.
-
RCM Reaction: Dissolve the acyclic diene in an appropriate solvent (e.g., dichloromethane). Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (First or Second Generation).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the release of ethylene gas.
-
Workup and Purification: Upon completion, quench the reaction and purify the resulting chiral cyclopentenol derivative by silica gel column chromatography. This intermediate contains the core carbocyclic ring with the correct stereochemistry and hydroxyl groups positioned for subsequent coupling to a nucleobase.
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with excellent stereocontrol.[1] While many target nucleosides are five-membered, this reaction can be used to set key stereocenters in a cyclohexene intermediate, which can then be transformed into the desired cyclopentane ring through reactions like oxidative cleavage followed by recyclization. Asymmetric variants, using chiral catalysts or starting from chiral dienes/dienophiles, are essential for producing enantiopure products.[1]
Syntheses from Pre-formed Carbocycles
An alternative to building the ring is to start with a simple, commercially available carbocycle and introduce the required functionality.
-
From Cyclopentadiene: A common strategy begins with the deprotonation of cyclopentadiene, followed by alkylation and a regio- and stereoselective hydroboration to install a hydroxyl group.[5][6][15] This approach often yields a racemic mixture that must be resolved in a later step.
-
From Chiral Scaffolds: Starting with an enantiopure carbocycle, such as (R)-(-)-carvone, allows the chirality to be carried through the synthesis. Key steps in such a route include stereoselective reductions and hydroborations to install the necessary functional groups with high diastereoselectivity.[16]
Part 3: Installation of the Nucleobase - The Convergent Coupling
The Mitsunobu reaction is the preeminent method for coupling the carbocyclic alcohol with the nucleobase in a convergent synthesis.[5][16] This reaction allows for the formation of a C-N bond under mild conditions with a predictable inversion of stereochemistry at the carbon center bearing the hydroxyl group.
Causality of the Mitsunobu Reaction: The reaction is initiated by the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ process converts the hydroxyl group into an excellent leaving group. The N-H proton of the purine or pyrimidine nucleobase is sufficiently acidic to be deprotonated, and the resulting nucleophilic anion attacks the activated carbon center in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry.
Self-Validating Protocol: Mitsunobu Coupling of a Carbocyclic Alcohol with Adenine
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral carbocyclic alcohol (1.0 eq), 6-chloropurine or adenine (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.
-
Quenching and Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired nucleoside along with triphenylphosphine oxide and the reduced hydrazide byproduct.
-
Purification: Purify the residue by silica gel column chromatography to isolate the protected carbocyclic nucleoside. The significant difference in polarity between the product and the byproducts allows for effective separation.
-
Deprotection: If protecting groups are present on the carbocycle or the nucleobase, they are removed in a final step to yield the target antiviral agent.
Part 4: Data Summary & Case Study
The biological activity of carbocyclic nucleosides is highly dependent on their structure and stereochemistry. The following table summarizes the activity of representative compounds against relevant viruses.
| Compound | Carbocyclic Core | Nucleobase | Target Virus | EC₅₀ (µM) | Citation(s) |
| Abacavir | Cyclopentene | Guanine | HIV-1 | 0.03-0.07 | [6][8] |
| Entecavir | Cyclopentane | Guanine | HBV | 0.004 | [2][6] |
| Neplanocin A | Cyclopentene | Adenine | Various RNA viruses | Variable | [2][8] |
| 1,2,3-Triazole Analogue | Cyclopentene | 1,2,3-Triazole | Vaccinia Virus | 0.4 | [13][14] |
| 1,2,4-Triazole Analogue | Cyclopentene | 1,2,4-Triazole | SARS-CoV | 21 | [13] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
Conclusion and Future Perspectives
The synthesis of antiviral carbocyclic nucleosides has evolved into a sophisticated field, driven by the need for potent and metabolically robust therapeutics. Convergent strategies, empowered by powerful reactions like Ring-Closing Metathesis and the Mitsunobu coupling, have become the dominant approach, enabling the efficient and flexible production of diverse analogues. The precise control of stereochemistry, often established by starting from the chiral pool or through asymmetric catalysis, remains the most critical aspect of any synthetic design.
Future efforts will likely focus on developing even more atom-economical and scalable catalytic methods. Furthermore, the exploration of novel carbocyclic scaffolds, including those with four- and six-membered rings[16][17], and the synthesis of carbocyclic C-nucleosides[3][18], where the base is attached via a C-C bond, represent exciting frontiers. These next-generation analogues hold the promise of novel mechanisms of action and the potential to overcome viral resistance, ensuring that carbocyclic nucleosides will remain a vital component of the antiviral arsenal for years to come.
References
-
Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Yamagami, Y. (2007). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 11(9), 796-817. [Link]
-
Boutureira, O., & Matheu, M. I. (2014). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 18(2), 193-220. [Link]
-
Štambuk, N., Perić, M., & Karminski-Zamola, G. (2008). Enantioselective Approach to the Synthesis of Cyclohexane Carbocyclic Nucleosides. The Journal of Organic Chemistry, 73(15), 6044-6047. [Link]
-
Lee, K., Lee, Y., & Jeong, L. S. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(24), 7148-7157. [Link]
-
Agrofoglio, L. A., Gillaizeau, I., & Yamagami, Y. (2007). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2016). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 12, 2118-2134. [Link]
-
Kota, S., et al. (2012). Base-functionalized carbocyclic nucleosides: Design, synthesis and mechanism of antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 358-361. [Link]
-
Yoon, M. S., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 17(9), 10584-10598. [Link]
-
Schneller, S. W., et al. (2010). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 332-344. [Link]
-
Rodríguez, J. B., & Comin, M. J. (2003). New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. Mini Reviews in Medicinal Chemistry, 3(2), 95-114. [Link]
-
Reichardt, B., & Meier, C. (2007). A new and short convergent synthetic strategy to carbocyclic nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 935-937. [Link]
-
Kozaki, A., et al. (2001). Synthesis of Carbocyclic Nucleosides as Potential Antiviral Agents. Nucleic Acids Research Supplement, 1(1), 59-60. [Link]
-
Liu, Z., & Fletcher, S. P. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. Communications Chemistry, 5(1), 154. [Link]
-
Meier, C. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Example of antiviral carbocyclic nucleosides and structures of the target compounds. ResearchGate. [Link]
-
Reichardt, B., & Meier, C. (2007). A New and Short Convergent Synthetic Strategy to Carbocyclic Nucleosides. Taylor & Francis Online. [Link]
-
Lee, K., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Semantic Scholar. [Link]
-
Balo, M. C., et al. (1996). Synthesis and Antiviral Activities of Some Novel Carbocyclic Nucleosides. Nucleosides and Nucleotides, 15(7-8), 1345-1359. [Link]
-
ResearchGate. (n.d.). Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Request PDF. [Link]
-
Gelin, M., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. Chemistry – An Asian Journal, 17(3), e202101235. [Link]
-
Fiveable. (n.d.). Convergent vs Linear Synthesis Definition. Organic Chemistry II Key Term. [Link]
-
Dighe, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest. Der Pharmacia Lettre, 2(1), 318-328. [Link]
-
Wikipedia. (2016). File:Convergent and Linear Synthesis of Carbocyclic Nucleosides.svg. Wikimedia Commons. [Link]
-
Chemistry Scholars. (2021, August 23). Linear and Convergent Synthesis | Chemoselectivity and Regioselectivity. YouTube. [Link]
Sources
- 1. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. youtube.com [youtube.com]
- 12. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. | Semantic Scholar [semanticscholar.org]
- 15. A new and short convergent synthetic strategy to carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
The Inner Workings of IMPDH Blockade: A Technical Guide to Carbocyclic Nucleoside Inhibitors
Introduction: Targeting the Gatekeeper of Guanine Nucleotide Synthesis
In the intricate landscape of cellular metabolism, the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH) stands as a critical gatekeeper. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2] This pivotal role makes IMPDH a prime target for therapeutic intervention in a range of diseases characterized by rapid cell proliferation, including cancer, viral infections, and autoimmune disorders.[3][4] By stifling IMPDH activity, we can effectively starve rapidly dividing cells of the essential building blocks for DNA and RNA synthesis, leading to a cytostatic effect.[2][5] Among the diverse classes of IMPDH inhibitors, those derived from carbocyclic nucleosides have emerged as a promising area of research, offering unique structural and mechanistic properties. This guide provides an in-depth technical exploration of the mechanism of action for these inhibitors, tailored for researchers, scientists, and drug development professionals.
The Catalytic Symphony of IMPDH: A Two-Act Performance
To comprehend how carbocyclic nucleoside inhibitors exert their effects, we must first appreciate the elegant two-step catalytic mechanism of IMPDH.[1][3]
-
Dehydrogenation: The reaction initiates with the binding of the substrate, IMP, and the cofactor, NAD+. This is followed by a nucleophilic attack on the C2 position of the inosine ring by a conserved cysteine residue in the active site (Cys331 in human type II IMPDH), forming a covalent intermediate known as E-XMP*.[6] Subsequently, a hydride ion is transferred from the C2 position of the purine ring to the nicotinamide ring of NAD+, reducing it to NADH.[3]
-
Hydrolysis: Following the release of NADH, a water molecule, activated by a key active site residue, hydrolyzes the E-XMP* intermediate. This liberates XMP and regenerates the free enzyme, ready for another catalytic cycle.[3][7]
A crucial aspect of this catalytic cycle is the dynamic conformational flexibility of the enzyme. A mobile "flap" region in the active site plays a critical role, adopting different conformations to accommodate the binding of NAD+ and the subsequent hydrolysis step.[3]
Mechanism of Action: How Carbocyclic Nucleosides Silence IMPDH
Carbocyclic nucleoside inhibitors are synthetic analogues of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic ring.[8] Like their natural counterparts, these compounds must be intracellularly phosphorylated to their 5'-monophosphate form to become active inhibitors of IMPDH.[9] The primary mechanism by which these monophosphorylated carbocyclic nucleosides inhibit IMPDH is through competitive inhibition with the natural substrate, IMP.[9][10]
Binding at the IMP Site: A Molecular Mimicry
The carbocyclic nucleoside monophosphates act as structural mimics of IMP, competing for the same binding pocket on the IMPDH enzyme.[9] The carbocyclic ring, while lacking the oxygen atom of the ribose sugar, can still adopt a conformation that allows the crucial interactions between the purine base and the active site residues.
While a specific X-ray crystal structure of a carbocyclic nucleoside inhibitor bound to IMPDH is not yet publicly available, we can infer the binding mode from the crystal structure of IMPDH in complex with the nucleoside inhibitor ribavirin monophosphate.[11] In this structure, the triazole base of ribavirin occupies the hypoxanthine binding site, and the ribose monophosphate moiety makes critical contacts with the surrounding amino acid residues. It is highly probable that carbocyclic nucleoside monophosphates adopt a similar binding orientation.
Visualizing the Inhibition: A Structural Perspective
To illustrate the binding interactions, we can turn to molecular docking studies. These computational models provide valuable insights into the plausible binding poses of carbocyclic nucleoside inhibitors within the IMPDH active site.
Caption: Molecular interactions of a carbocyclic nucleoside monophosphate within the IMPDH active site.
Kinetic Profile: Understanding the Inhibition in Detail
The inhibitory potency of carbocyclic nucleoside analogues can be quantified through enzyme kinetic studies. The key parameters to determine are the inhibition constant (Ki) and the type of inhibition (e.g., competitive, uncompetitive, non-competitive).
For example, a study on carbocyclic analogues of ribavirin demonstrated that the 5'-monophosphate of one analogue inhibited E. coli IMPDH with an IC50 value of 0.1 µM.[12] Kinetic analysis of novel heteroaryl-substituted analogues revealed noncompetitive inhibition with respect to the substrates.[4] This suggests that while the initial binding may be at the IMP site, the inhibitor's presence can affect the binding of NAD+ or the catalytic rate through allosteric effects or by binding to the E-IMP complex.
Quantitative Data Summary
| Compound Class | Target Organism/Enzyme | Inhibition Metric (IC50/Ki) | Reference |
| Carbocyclic Ribavirin Analogue (5'-monophosphate) | E. coli IMPDH | IC50 = 0.1 µM | [12] |
| Heteroaryl-substituted Analogues | ESKAPEE Pathogen IMPDHs | Submicromolar | [4] |
Downstream Consequences of IMPDH Inhibition: A Cascade of Cellular Effects
The primary consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides (GTP and dGTP).[1][2] This has far-reaching effects on cellular processes:
-
Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential precursors for the synthesis of nucleic acids. Their depletion directly halts DNA replication and transcription, thereby arresting cell proliferation.[5]
-
Disruption of Signal Transduction: GTP is a critical energy source and a key component of signal transduction pathways mediated by G-proteins. Reduced GTP levels impair these signaling cascades.
-
Induction of Differentiation and Apoptosis: In some cell lines, IMPDH inhibition has been shown to induce cellular differentiation and programmed cell death (apoptosis).[3]
Caption: Downstream effects of IMPDH inhibition by carbocyclic nucleosides.
Experimental Protocols for Characterization
To thoroughly characterize the mechanism of action of novel carbocyclic nucleoside IMPDH inhibitors, a series of well-established biochemical and biophysical assays are essential.
Protocol 1: IMPDH Enzyme Kinetics Assay
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), KCl, and DTT.
-
Enzyme and Substrate Addition: Add a known concentration of purified IMPDH enzyme to the reaction buffer. Initiate the reaction by adding varying concentrations of IMP and a fixed, saturating concentration of NAD+.
-
Inhibitor Addition: To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of the carbocyclic nucleoside monophosphate inhibitor before adding the substrates.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the velocities against substrate concentration to determine kinetic parameters (Km and Vmax). For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the type of inhibition.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of purified IMPDH in a suitable buffer in the ITC cell and the carbocyclic nucleoside inhibitor in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat of binding for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol 3: X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions.
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, homogenous IMPDH protein.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the IMPDH protein in the presence of the carbocyclic nucleoside inhibitor and the substrate IMP.
-
Soaking: Grow apo-IMPDH crystals and then soak them in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to fit the electron density map.
-
Structural Analysis: Analyze the final structure to identify the binding pose of the inhibitor and the specific interactions it makes with the active site residues.
Caption: Experimental workflow for characterizing carbocyclic nucleoside IMPDH inhibitors.
Conclusion: A Promising Avenue for Drug Discovery
Carbocyclic nucleoside inhibitors of IMPDH represent a compelling class of compounds with significant therapeutic potential. Their mechanism of action, centered on the competitive inhibition of the enzyme's active site, leads to the depletion of essential guanine nucleotides and a subsequent blockade of cellular proliferation. Through a combination of rigorous biochemical, biophysical, and structural studies, researchers can continue to unravel the intricate details of their inhibitory mechanisms, paving the way for the design of more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these promising therapeutic agents.
References
- Noble, S. A., et al. (1991). Synthesis and Biological Evaluation of Carbocyclic Analogues of Ribavirin. Nucleosides and Nucleotides, 10(1-3), 487-489.
- Sintchak, M. D., et al. (2002). Crystal structure of Tritrichomonas foetus inosine monophosphate dehydrogenase in complex with the inhibitor ribavirin monophosphate reveals a catalysis-dependent ion-binding site. Biochemistry, 41(13), 4145-4153.
- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928.
- Franchetti, P., & Cappellacci, L. (1999). Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents. Current Medicinal Chemistry, 6(7), 599-614.
- Nair, V., et al. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 466-485.
- Cholewiński, G., et al. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors.
- Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 6(7), 545-560.
- Merino, P., et al. (2014). Recent advances on the enantioselective synthesis of C-nucleosides inhibitors of inosine monophosphate dehydrogenase (IMPDH). Current Topics in Medicinal Chemistry, 14(10), 1212-1224.
- Cholewiński, G., et al. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. MOST Wiedzy.
- O'Sullivan, T. (2018). Synthesis of novel IMPDH inhibitors. University College Cork.
- Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work?.
- Shields, W. W., & Pockros, P. J. (2009). Ribavirin analogs. Clinics in Liver Disease, 13(3), 419-427.
- Munier-Lehmann, H., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. European Journal of Medicinal Chemistry, 280, 116920.
- Pankiewicz, K. W. (2000). A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases. Biochemistry, 39(49), 15075-15084.
- Nair, V., & Zhang, F. (2009). Inhibition of inosine monophosphate dehydrogenase (IMPDH) by the antiviral compound, 2-vinylinosine monophosphate.
- Flisiak, R., & Jaroszewicz, J. (2011). Treating HCV with ribavirin analogues and ribavirin-like molecules.
- Sepúlveda, C. S., et al. (2022). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 14(8), 1795.
- Sintchak, M. D., et al. (1996). Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell, 85(6), 921-930.
- Salehi Dolabi, Z., & Yazdanparast, R. (2025). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 27, 1745.
- Wu, J. Z., et al. (2000). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy, 44(4), 859-866.
Sources
- 1. Structure-activity relationships for inhibition of inosine monophosphate dehydrogenase and differentiation induction of K562 cells among the mycophenolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances on the enantioselective synthesis of C-nucleosides inhibitors of inosine monophosphate dehydrogenase (IMPDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. celljournal.org [celljournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of Tritrichomonas foetus inosine monophosphate dehydrogenase in complex with the inhibitor ribavirin monophosphate reveals a catalysis-dependent ion-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Ascendancy of Chiral Cyclopentenylamines in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral cyclopentenylamines represent a class of structurally significant scaffolds that have garnered substantial attention in medicinal chemistry. Their inherent three-dimensionality, coupled with the conformational rigidity of the five-membered ring, provides a unique framework for the design of potent and selective therapeutic agents. The stereochemistry of these amines is a critical determinant of their pharmacological activity, influencing binding affinity, efficacy, and metabolic stability. This technical guide offers an in-depth exploration of the pivotal role of chiral cyclopentenylamines, covering their stereoselective synthesis, diverse applications across major therapeutic areas, and their function as key pharmacophores and bioisosteres. We will delve into the causality behind synthetic strategies and provide field-proven insights into their application in drug discovery, underscoring their status as a privileged scaffold in the development of next-generation pharmaceuticals.
The Strategic Importance of Chirality in Drug Design: The Case for Cyclopentenylamines
The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral. This inherent chirality in biological systems dictates that they often interact stereoselectively with small molecule drugs.[1][2] Consequently, the enantiomers of a chiral drug can exhibit significant differences in their pharmacology, toxicology, and pharmacokinetics.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[4][5] The thalidomide tragedy serves as a stark historical reminder of the profound implications of stereochemistry in drug safety.[4]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, encouraging the development of single-enantiomer drugs.[1][3] This shift has placed a premium on asymmetric synthesis and the use of chiral building blocks in drug discovery.[3][6]
Within this context, the chiral cyclopentenylamine motif stands out as a "privileged scaffold." Its structure offers a desirable balance of rigidity and flexibility, presenting substituents in a well-defined spatial orientation for optimal interaction with biological targets. This guide will illuminate the synthesis and application of this versatile chemical entity.
Stereoselective Synthesis: Crafting Three-Dimensional Precision
The generation of enantiomerically pure chiral cyclopentenylamines is paramount to their successful application in medicine. Early methods relied on classical resolution of racemic mixtures, a process often characterized by low efficiency.[7] The evolution of asymmetric synthesis has provided more direct and elegant solutions.[7][8]
Key Synthetic Strategies
Modern synthetic chemistry offers a robust toolkit for accessing these chiral scaffolds with high stereocontrol.
-
Multicomponent Reactions (MCRs): Isocyanide-based MCRs have emerged as a powerful strategy for the diastereoselective synthesis of highly functionalized tetrasubstituted cyclopentenyl scaffolds.[9] This approach allows for the rapid assembly of complex molecular architectures from simple and readily available starting materials, demonstrating high stereoselectivity (up to >99% ee and >99:1 dr).[9]
-
Catalytic Asymmetric Annulation: Phosphine-catalyzed (3+2) annulation reactions represent a well-explored and highly effective method for constructing functionalized cyclopentene rings.[9] Furthermore, cascade Michael/Henry reactions catalyzed by chiral thiosquaramides can produce cyclopentenes containing quaternary chiral centers with high diastereo- and enantioselectivity.[8]
-
Ring-Opening of Bicyclic Structures: A novel route involves the ring opening of 2-azabicyclo[2.2.1] or -[2.2.2] structures, yielding multifunctionalized chiral cyclopentyl- and cyclohexyl-amines in high yields.[10]
-
Metal-Catalyzed Reactions: Chiral cyclopentadienyl (Cp) metal complexes are increasingly used in enantioselective transformations, including the synthesis of 2-arylated cyclopentenylamines with high yields and enantioselectivities.[11] Additionally, iron-catalyzed aminative ring-opening of cyclopropenes provides a stereoselective route to multisubstituted alkenyl nitriles, which can be precursors to cyclopentenylamine derivatives.[12]
Experimental Workflow: Isocyanide-Based Multicomponent Reaction
The following protocol is a representative example of a diastereoselective synthesis of a cyclopentenyl amine scaffold.
Caption: General workflow for a three-component reaction to synthesize cyclopentenyl amines.
Step-by-Step Protocol (Based on[9])
-
Reactant Preparation: To a microwave reaction vial, add the hemiacetal (0.15 mmol, 1.0 equiv.), the selected amine (1.0 equiv.), and the isocyanide (1.0 equiv.).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (0.3 mL) to the vial.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 70 °C (300 W) for the time specified by reaction monitoring (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclopentenyl amine product.
-
Characterization: Confirm the structure and determine the diastereoisomeric ratio (dr) and enantiomeric excess (ee) using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC).
The causality behind this experimental choice lies in the efficiency of MCRs to build molecular complexity in a single step and the ability of microwave irradiation to accelerate the reaction, often leading to cleaner products and higher yields.
Applications in Medicinal Chemistry: A Privileged Scaffold
The unique stereochemical and conformational properties of chiral cyclopentenylamines make them valuable scaffolds in a wide range of therapeutic areas.
Antiviral Agents: Carbocyclic Nucleoside Analogs
A prominent application of this scaffold is in the design of carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts resistance to enzymatic degradation, enhancing the compound's pharmacokinetic profile.
Cyclopentenylcytosine (CPE-C): This pyrimidine analogue of the natural product neplanocin A is a powerful example.[13] Synthesized from an optically active cyclopentenylamine, CPE-C exhibits potent, broad-spectrum antiviral activity against both DNA and RNA viruses.[13][14] Its mechanism of action involves the inhibition of CTP synthetase, an enzyme crucial for nucleotide biosynthesis, thereby disrupting viral replication.[14]
| Virus Family | Specific Viruses | Activity Level |
| DNA Viruses | HSV-1 (TK+ and TK-), HSV-2, Vaccinia, Cytomegalovirus, Varicella-zoster | Potent[13] |
| RNA Viruses | Influenza (Hong Kong flu), Vesicular stomatitis virus, Japanese encephalitis virus | Good[13] |
Table 1: Antiviral Activity Spectrum of Cyclopentenylcytosine (CPE-C).
Anticancer Agents
The cyclopentenylamine motif is also integral to the development of novel anticancer agents.
-
Thiazolone Derivatives: A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown significant anticancer activity against various human cancer cell lines, including colon (Caco-2), breast (MDA-MB-231), and skin melanoma (SK-MEL-30).[15]
-
Anthraquinone Derivatives: Novel cyclopentane-fused anthraquinone derivatives have been synthesized that display remarkable antiproliferative potency against multiple tumor cell lines, including those with multidrug resistance.[16] These compounds can interact with DNA and topoisomerase 1 and induce cytotoxicity through lysosomal pathways.[16]
-
Cyclopamine Derivatives: Synthetic carbohydrate-cyclopamine conjugates, which contain a complex amine structure within a cyclopentane ring system, have shown improved activity against lung cancer cells compared to the parent compound.[17]
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | Caco-2, MDA-MB-231, SK-MEL-30 | Cell Viability Reduction | [15] |
| Cyclopentane-fused Anthraquinone | Various Mammalian Tumor Lines | High Antiproliferative Potency | [16] |
| Cyclopentenylcytosine (CPE-C) | L1210 Leukemia, A549 Lung, MX-1 Mammary | Significant Antitumor Activity | [13] |
Table 2: Examples of Cyclopentenylamine-Containing Anticancer Agents.
Agents for Neurological Disorders
The scaffold's ability to present pharmacophoric elements in a precise 3D arrangement has been exploited in the development of CNS-active agents. A notable success is the identification of a cyclopentylamine derivative as a potent dual neurokinin-1 receptor (NK1R) antagonist and serotonin reuptake transporter (SERT) inhibitor.[18] This compound demonstrated significant oral activity in preclinical models of depression, suggesting a promising new therapeutic strategy for depressive disorders.[18]
The Role of Cyclopentenylamines as Bioisosteres
Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of modern drug design used to modulate potency, selectivity, and pharmacokinetic properties.[19][20] The cyclopentane or cyclopentene ring can serve as a non-classical bioisostere for a phenyl ring. This substitution can:
-
Reduce Metabolic Liability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated or partially saturated carbocycle can block this metabolic pathway, improving the drug's half-life.
-
Modulate Lipophilicity: The replacement of a flat aromatic ring with a three-dimensional aliphatic ring alters the compound's lipophilicity and shape, which can enhance binding affinity and improve pharmacokinetic properties.[20]
-
Explore New Chemical Space: This strategy, often termed "scaffold hopping," allows medicinal chemists to generate novel intellectual property and escape patent-protected chemical space while retaining the desired biological activity.[20]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for rational drug design. The activity of chiral cyclopentenylamines is intrinsically linked to their ability to mimic endogenous ligands or inhibit key enzymes.
Caption: Simplified mechanism of antiviral action for Cyclopentenylcytosine (CPE-C).
In the case of CPE-C, the molecule acts as a prodrug. It is taken up by cells and phosphorylated by host kinases to its active triphosphate form.[14] This active metabolite then acts as a competitive inhibitor of CTP synthetase, depleting the intracellular pool of CTP, a necessary building block for both host and viral nucleic acid synthesis. This disruption of a fundamental metabolic pathway explains its broad-spectrum activity.[14]
For other cyclopentylamine derivatives, the mechanism is target-specific. The CNS agent mentioned previously achieves its dual action by simultaneously binding to and antagonizing the NK1 receptor and inhibiting the serotonin transporter protein (SERT).[18]
Conclusion and Future Perspectives
Chiral cyclopentenylamines are firmly established as a versatile and highly valuable scaffold in medicinal chemistry. Their well-defined three-dimensional structure provides an excellent platform for designing drugs with high potency and specificity. Advances in stereoselective synthesis have made these complex molecules more accessible, enabling broader exploration of their therapeutic potential.[8][9]
Future research will likely focus on:
-
New Synthetic Methodologies: Developing even more efficient and scalable routes to access novel, highly substituted chiral cyclopentenylamine derivatives.
-
Expanded Therapeutic Applications: Exploring the utility of this scaffold in other disease areas, such as inflammatory and metabolic disorders.
-
Covalent Modulators: Designing cyclopentenylamines with reactive functionalities that can form covalent bonds with their targets, leading to drugs with prolonged duration of action.
The continued investigation of this privileged scaffold promises to yield new and improved therapies for a wide range of human diseases, reinforcing the central role of stereochemistry in modern drug discovery.
References
- BenchChem. (n.d.). Chiral Cyclopentylamines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Application.
- Gimeno, J., et al. (2020). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Communications Chemistry, 3(1), 1-8.
- Avenoza, A., et al. (1998). A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. Chemical Communications, (15), 1551-1552.
- Borchardt, R. T., et al. (1988). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. Journal of Medicinal Chemistry, 31(8), 1543-1547.
- Nowak, M., et al. (2022). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 27(19), 6529.
-
Wang, Y., et al. (2016). Diastereo- and enantioselective synthesis of functionalized cyclopentenes containing quaternary chiral center via thiosquaramide-catalyzed cascade Michael/Henry reaction. Tetrahedron, 72(41), 6331-6337. Available from: [Link]
- Smolecule. (2023). Buy Cyclopentamine | 102-45-4.
- Wikipedia. (n.d.). Cyclopentamine.
-
Zu, L., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition, 46(20), 3732-3734. Available from: [Link]
- BenchChem. (n.d.). Cyclopentamine|C9H19N|Research Chemical.
- Zu, L., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition, 46(20), 3732-3734.
-
Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1433. Available from: [Link]
-
Roy, B., et al. (2011). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(20), 6069-6072. Available from: [Link]
-
Tevyashova, A. N., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. Available from: [Link]
- Unknown Author. (2012). Application of Bioisosteres in Drug Design.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- MacMillan, D. W. C., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(43), 18014-18021.
-
Cramer, N., et al. (2020). Applications of Chiral Cyclopentadienyl (Cp) Metal Complexes in Asymmetric Catalysis. European Journal of Organic Chemistry, 2020(35), 5666-5678. Available from: [Link]
-
Chen, J., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(30), 11449-11460. Available from: [Link]
- Zhu, S., et al. (2021). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. Nature Communications, 12(1), 1-9.
- Jorgensen, W. L., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1053.
-
ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentenylamine. Retrieved from [Link]
- Li, Q., et al. (2016). Broad-spectrum antiviral agents. Expert Opinion on Therapeutic Patents, 26(1), 19-32.
- Smith, J. C., & Jones, R. L. (2015). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 7(12), 1545-1550.
- Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia.
-
De Clercq, E., et al. (1989). Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Proceedings of the National Academy of Sciences, 86(1), 392-396. Available from: [Link]
-
Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(47), 34653-34668. Available from: [Link]
-
Jamison, T. F., et al. (2022). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. The Journal of Organic Chemistry, 87(1), 348-356. Available from: [Link]
-
Sardella, R., et al. (2025). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. In Chiral Separations (pp. 221-245). Humana, New York, NY. Available from: [Link]
-
Mikhailov, S. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7175. Available from: [Link]
-
Chen, L., et al. (2018). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Marine Drugs, 16(11), 438. Available from: [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Symmetry, 14(5), 940. Available from: [Link]
-
Bott, K., et al. (1979). General synthesis of potentially antiviral alpha-adamantyl carbonyl compounds. Angewandte Chemie International Edition in English, 18(1), 72-73. Available from: [Link]
-
Dhama, K., et al. (2018). Antivirals: Past, Present and Future. In Recent Advances in Animal Virology (pp. 579-609). Springer, Cham. Available from: [Link]
-
Healy, D., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10243-10252. Available from: [Link]
-
Ronsisvalle, S., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 27(13), 4220. Available from: [Link]
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
-
ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities [mdpi.com]
- 16. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 20. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Abstract
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a pivotal chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and antitumor properties.[1][2] Its stereochemically defined structure, featuring a cis-relationship between the amino and carboxylate functionalities on a cyclopentene scaffold, presents a formidable synthetic challenge. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this valuable intermediate. We will primarily focus on the industrially relevant chemoenzymatic approach, which leverages the high selectivity of enzymes for kinetic resolution. Additionally, alternative strategies, including palladium-catalyzed asymmetric amination, will be discussed to provide a comprehensive overview of the available synthetic methodologies.
Introduction: The Significance of a Chiral Synthon
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[3] This structural modification imparts enhanced metabolic stability against enzymatic degradation by phosphorylases, while often retaining or even enhancing biological activity.[1] Abacavir, a potent anti-HIV agent, is a prime example of a successful therapeutic derived from a carbocyclic nucleoside scaffold. The synthesis of these complex molecules relies heavily on the availability of enantiomerically pure building blocks, and (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its esters are among the most crucial.[4]
The precise stereochemical arrangement of the amine and carboxylate groups is critical for the biological activity of the final drug substance. Therefore, robust and scalable enantioselective synthetic routes are of paramount importance.
Chemoenzymatic Synthesis via Kinetic Resolution of Vince Lactam: A Proven Strategy
The most established and industrially scalable route to this compound begins with the racemic bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[5] This approach employs an enzymatic kinetic resolution to separate the desired enantiomer, followed by chemical transformations to yield the target product.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a technique for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a hydrolase enzyme, such as a lipase or a specific γ-lactamase, selectively catalyzes the hydrolysis of one enantiomer of Vince lactam, leaving the other unreacted and thus enantiomerically enriched.[6] For the synthesis of the target (1S,4R) product, the process is designed to isolate the unreacted (-)-(1R,4S)-Vince lactam.
The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate at the active site, which contains a catalytic triad (typically Ser-His-Asp/Glu). The chiral environment of the active site preferentially accommodates one enantiomer, leading to its selective hydrolysis.[7]
Figure 1: Chemoenzymatic synthesis workflow.
Experimental Protocols
Protocol 2.2.1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
This protocol describes a typical procedure for the kinetic resolution of racemic Vince lactam using a γ-lactamase. The goal is to hydrolyze the (+)-(1S,4R)-enantiomer, leaving the desired (-)-(1R,4S)-enantiomer unreacted.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Phosphate buffer (e.g., 0.2 M, pH 7.4)
-
Whole-cell γ-lactamase preparation (e.g., from Microbacterium hydrocarbonoxydans ATCC No. 21285 or a commercially available equivalent)[8]
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Suspend (±)-Vince Lactam (e.g., 10 g, 91.6 mmol) in the phosphate buffer (50 mL).
-
Add the wet biomass of the γ-lactamase producing culture (e.g., 5 g).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30°C) for 24-72 hours. The reaction progress should be monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactam.
-
Once the desired conversion (ideally close to 50%) and high ee of the (-)-lactam are achieved, filter the mixture through a pad of Celite to remove the cell mass.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2.2.2: Synthesis of this compound from (-)-Vince Lactam
This protocol details the acid-catalyzed methanolysis of the resolved (-)-Vince lactam to yield the target methyl ester.[9]
Materials:
-
(-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (from Protocol 2.2.1)
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Triethylamine
-
L-(+)-Tartaric acid (for purification via salt formation)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the (-)-Vince lactam (e.g., 10 g, 91.6 mmol) in anhydrous methanol (250 mL) in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 6.7 mL, 91.6 mmol) or concentrated sulfuric acid dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
For purification, dissolve the residue in methanol (130 mL) and water (60 mL). Add L-(+)-tartaric acid (e.g., 13.7 g, 91.6 mmol). Adjust the pH to approximately 4.0-4.5 with triethylamine.
-
Stir the solution until a solid precipitates. Cool the mixture to 0-5°C and continue stirring for several hours to maximize crystal growth.
-
Filter the solid tartrate salt and wash with cold methanol.
-
To obtain the free amine methyl ester, the tartrate salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent like dichloromethane. Drying the organic phase and removing the solvent will yield the target compound, this compound. A final purification can be performed by recrystallization or column chromatography.
Expected Outcomes
The chemoenzymatic route is highly efficient, providing access to the desired enantiomer in high purity.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| Enzymatic Resolution | (-)-(1R,4S)-Vince Lactam | ~40-45% (theoretical max 50%) | >98% |
| Methanolysis & Esterification | This compound | ~75-85% | >98% |
Alternative Synthetic Strategies
While the chemoenzymatic resolution of Vince lactam is a robust method, other enantioselective strategies have been developed. These are valuable for providing alternative access to the target molecule or related derivatives.
Palladium-Catalyzed Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful tool for the enantioselective formation of C-N bonds.[10][11] This strategy involves the reaction of a nucleophilic amine with a π-allyl palladium intermediate, generated from an allylic substrate such as an acetate or carbonate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium center.
Figure 2: General workflow for Pd-catalyzed asymmetric allylic amination.
Representative Protocol (Adapted from literature on similar substrates):
-
To a solution of the allylic acetate in an appropriate solvent (e.g., THF), add the amine nucleophile.
-
In a separate flask, prepare the palladium catalyst by stirring a palladium source (e.g., [Pd(allyl)Cl]₂) and a chiral ligand (e.g., a Trost ligand or a phosphinooxazoline (PHOX) ligand) in the same solvent.
-
Add the catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC.
-
The reaction is then quenched, and the product is isolated and purified by column chromatography.
The success of this method is highly dependent on the choice of the chiral ligand and the reaction conditions to achieve high yields and enantioselectivity.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. Syntheses starting from these materials, such as carbohydrates or terpenes, can be an effective way to access complex chiral molecules. For instance, derivatives of the target molecule have been synthesized starting from D-ribose or other chiral cyclopentane precursors. These multi-step syntheses often involve key transformations such as ring-closing metathesis, aldol reactions, and stereocontrolled functional group manipulations to build the desired cyclopentene core with the correct stereochemistry.[12] While often longer than the chemoenzymatic route, these approaches can offer flexibility in accessing a wider range of analogues.
Conclusion
The enantioselective synthesis of this compound is a critical process for the development and manufacturing of important antiviral therapeutics. The chemoenzymatic route, centered on the kinetic resolution of Vince lactam, stands out as a highly efficient, scalable, and industrially validated method that provides the target molecule with excellent enantiopurity. Alternative strategies, such as palladium-catalyzed asymmetric amination and chiral pool synthesis, offer valuable complementary approaches and highlight the ongoing innovation in asymmetric synthesis. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this vital chiral building block.
References
-
Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. (2025). ResearchGate. [Link]
-
Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2025). ResearchGate. [Link]
-
Advances in the enantioselective synthesis of carbocyclic nucleosides. (2013). Chemical Society Reviews. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). National Institutes of Health. [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides. (2020). University of Hamburg. [Link]
- Resolution process. (2009).
-
Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. (n.d.). Sci-Hub. [Link]
-
Palladium-catalyzed asymmetric allylic amination of a vinylethylene carbonate with N-heteroaromatics. (n.d.). RSC Publishing. [Link]
-
Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates. (n.d.). RSC Publishing. [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2021). ResearchGate. [Link]
-
Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. (2004). PubMed. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). Repository of the Academy's Library. [Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2025). ResearchGate. [Link]
-
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (n.d.). PubMed Central. [Link]
- Process for the preparation of optically active azabicyclo heptanone derivatives. (2004).
-
An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. (2015). PubMed. [Link]
-
Recent advances in biocatalytic promiscuity. Hydrolase-catalyzed reactions for nonconventional transformations. (n.d.). RECORD. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). PubMed Central. [Link]
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (1998). PubMed. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. [Link]
-
This compound hydrochloride. (n.d.). PubChem. [Link]
-
4-Amino-2-cyclopentene-1-carboxylic acid. (n.d.). PubChem. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the enantioselective synthesis of carbocyclic nucleosides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed asymmetric allylic amination of a vinylethylene carbonate with N-heteroaromatics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for synthesizing carbocyclic nucleosides using (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Application Note & Protocol
Strategic Synthesis of Carbocyclic Nucleosides via Chiral Cyclopentenyl Amines: A Protocol Utilizing (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, are a cornerstone of antiviral and anticancer therapeutics due to their enhanced metabolic stability against cleavage by nucleoside phosphorylases.[1] This document provides a detailed protocol for the synthesis of these vital analogues, beginning with the versatile chiral building block, this compound. This starting material, often derived from the resolution of the famed Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), offers a stereochemically defined scaffold for the construction of potent drugs like Abacavir.[2][3][4] We present a comprehensive, step-by-step methodology covering N-protection, functional group manipulation, stereospecific nucleobase coupling via the Mitsunobu reaction, and final deprotection to yield the target carbocyclic nucleoside.
Core Principles & Synthetic Strategy
The strategic advantage of using this compound lies in its pre-defined stereochemistry, which is crucial for biological activity. The synthetic pathway is designed to preserve this chirality while introducing the nucleobase and modifying the carboxylate group to mimic the 5'-hydroxymethyl group of natural nucleosides.
The overall workflow involves four key transformations:
-
N-Protection: The primary amine is protected, typically as a tert-butoxycarbonyl (Boc) carbamate. This is essential to prevent its unwanted nucleophilicity in subsequent steps, particularly during the reduction of the ester. The Boc group is chosen for its stability under reducing conditions and its straightforward removal under mild acidic conditions.
-
Ester Reduction: The methyl ester is reduced to a primary alcohol. This transformation is critical for creating the 5'-hydroxymethyl mimic, a key structural feature for phosphorylation by cellular kinases, which is often required for biological activity.
-
Nucleobase Installation: A purine or pyrimidine base is coupled to the cyclopentene scaffold. The Mitsunobu reaction is an exceptionally effective method for this step, as it proceeds with a clean inversion of stereochemistry at the carbon bearing the alcohol, allowing for precise stereochemical control of the newly formed C-N bond.[5][6]
-
Deprotection: The protecting group(s) are removed to furnish the final carbocyclic nucleoside analogue.
This strategic sequence ensures high efficiency and stereochemical fidelity throughout the synthesis.
Figure 1: General workflow for the synthesis of carbocyclic nucleosides.
Detailed Experimental Protocols
Materials & Reagents:
-
This compound hydrochloride (or free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane
-
Purine or Pyrimidine base (e.g., 6-chloropurine, adenine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)
Safety Precaution: These procedures involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ reacts violently with water.
Protocol 1: N-Boc Protection of the Starting Amino Ester
This protocol details the protection of the primary amine of this compound to prevent side reactions.
Procedure:
-
Suspend or dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure N-Boc protected amino ester.
Protocol 2: Reduction of the Ester to the Corresponding Alcohol
This step converts the methyl ester to the 5'-hydroxymethyl mimic, which is crucial for subsequent coupling.
Procedure:
-
Dissolve the N-Boc protected amino ester (1.0 eq) from Protocol 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, or DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise. Caution: LiAlH₄ is highly reactive.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor progress by TLC.
-
Workup (Fieser method for LiAlH₄): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir vigorously until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate, is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Mitsunobu Coupling with a Nucleobase
This protocol describes the stereospecific installation of a nucleobase, using 6-chloropurine as an example. The reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon.
Procedure:
-
Under an inert atmosphere, dissolve the N-Boc protected amino alcohol (1.0 eq) from Protocol 2, 6-chloropurine (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. A color change (typically to a deep orange/red) and formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to isolate the N9-alkylated product, separating it from the N7-isomer and triphenylphosphine oxide byproduct.[7]
Protocol 4: Final Deprotection
This final step removes the Boc protecting group to yield the target carbocyclic nucleoside.
Procedure:
-
Dissolve the protected carbocyclic nucleoside (1.0 eq) from Protocol 3 in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporation with toluene or methanol can help remove residual acid.
-
The product is typically obtained as the HCl or TFA salt. It can be purified by recrystallization, trituration with a suitable solvent (e.g., diethyl ether), or by reverse-phase HPLC to yield the final, pure carbocyclic nucleoside.
Characterization & Data Analysis
Validation of each synthetic step is critical. The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Key Features |
| N-Boc Protected Amino Ester | ¹H NMR | Appearance of a singlet at ~1.45 ppm (9H, Boc group). Shift of cyclopentene protons. |
| MS (ESI+) | Calculated m/z for [M+Na]⁺. | |
| N-Boc Protected Amino Alcohol | ¹H NMR | Disappearance of the methyl ester singlet (~3.7 ppm). Appearance of a multiplet for the -CH₂OH protons (~3.5-3.6 ppm). |
| MS (ESI+) | Calculated m/z for [M+Na]⁺. | |
| Protected Nucleoside | ¹H NMR | Appearance of characteristic purine/pyrimidine proton signals (e.g., singlets between 7.5-8.8 ppm). |
| MS (ESI+) | Calculated m/z for [M+H]⁺. | |
| Final Carbocyclic Nucleoside | ¹H NMR | Disappearance of the Boc group singlet (~1.45 ppm). Protons adjacent to the amine will shift. |
| ¹³C NMR | Confirmation of all carbon signals. | |
| HRMS | High-resolution mass spectrometry to confirm elemental composition. | |
| HPLC | Assessment of purity (should be >95% for biological testing). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in N-protection | Incomplete neutralization of HCl salt; Insufficient Boc₂O. | Ensure at least 2.2 eq of base is used for the salt. Use 1.2 eq of Boc₂O. |
| Incomplete ester reduction | Insufficient reducing agent; Non-anhydrous conditions. | Use a larger excess of LiAlH₄ or DIBAL-H. Ensure all glassware and solvents are rigorously dried. |
| Low yield in Mitsunobu reaction | Poor nucleophilicity of the base; Steric hindrance. | For less reactive nucleobases, consider using a more polar solvent like DMF. Ensure reagents are pure and anhydrous. |
| Formation of N7-isomer | Inherent reactivity of the purine. | N9-alkylation is generally favored, but the ratio can be solvent and temperature-dependent. Careful chromatographic separation is key.[7] |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of acid or extend the reaction time. Monitor carefully by TLC/LC-MS to avoid side reactions. |
Conclusion
The protocol outlined provides a robust and reproducible pathway for the synthesis of carbocyclic nucleosides from the chiral precursor this compound. By leveraging strategic protection and stereospecific coupling reactions, this methodology enables the efficient construction of molecules with significant potential in drug discovery, particularly in the development of novel antiviral agents.
References
-
Matyugina E.S., Khandazhinskaya A.P., Kochetkov S.N. (2012). Carbocyclic nucleoside analogues: classification, target enzymes, mechanisms of action and synthesis. Russian Chemical Reviews, 81:729–746. [Link]
- Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21, 127-134.
-
Kotturi, S. R., et al. (2014). Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 264-285. [Link]
-
Wikipedia contributors. (2023). Vince lactam. Wikipedia, The Free Encyclopedia. [Link]
-
Crimmins, M. T., & King, B. W. (1996). An Efficient, Asymmetric Synthesis of (-)-Carbovir. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]
-
Katagiri, N., et al. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063. [Link]
-
De Clercq, E. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Carbohydrate Research, 382, 63-73. [Link]
-
ResearchGate. (2014). A Stereoselective Synthesis of 2'-Fluoro-6'-Methylene-Carbocyclic Adenosine via Vince Lactam. Request PDF. [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2009). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vince lactam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Streamlined Boc Protection of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry and pharmaceutical sciences.
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly for the development of complex pharmaceutical agents.[1] Its widespread application is due to the simplicity of its introduction, its stability across a broad range of reaction conditions, and the mild conditions required for its removal.[1] This guide provides a comprehensive, in-depth protocol for the Boc protection of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, a critical chiral building block in the synthesis of various therapeutic agents. This document will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization of the final product, (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate.
Reaction Overview
The protection of the primary amine in this compound is achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3][4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[1][3] This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3] The reaction is often facilitated by the addition of a non-nucleophilic base, such as triethylamine (TEA), which deprotonates the protonated amine in the intermediate, accelerating the reaction.[1][5]
Chemical Equation:
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Can be synthesized or purchased.[6] | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | ||
| Triethylamine (TEA) | ≥99.5%, anhydrous | ||
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | ||
| Ethyl acetate (EtOAc) | ACS grade | For extraction and chromatography. | |
| Hexanes | ACS grade | For chromatography. | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |||
| Deionized water |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.41 g, 10 mmol, 1.0 equiv.).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.
-
Cool the solution to 0 °C using an ice bath.
Reagent Addition
-
To the cooled solution, add triethylamine (TEA) (1.67 mL, 12 mmol, 1.2 equiv.) dropwise via syringe. Stir for 5 minutes. The base is crucial to neutralize the acid formed during the reaction and to drive the reaction to completion.[4]
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 10-15 minutes, maintaining the temperature at 0 °C. A slight exotherm may be observed. The formation of CO₂ gas should be managed by ensuring the system is not closed.[2][3]
Reaction Monitoring
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[1] Use a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (amine) should have a lower Rf value than the Boc-protected product. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., ninhydrin for the free amine). The reaction is considered complete when the starting amine spot is no longer visible.
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with 30 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted (Boc)₂O and acidic byproducts.
-
20 mL of deionized water.
-
20 mL of brine to facilitate phase separation.[1]
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude product, (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate[7], can be purified by flash column chromatography on silica gel if necessary.[1]
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a colorless oil or a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the proton on the carbon bearing the nitrogen is also expected. |
| ¹³C NMR | Appearance of signals at ~28 ppm (tert-butyl methyl carbons) and ~80 ppm (quaternary carbon of the Boc group). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for C₁₂H₁₉NO₄ (MW: 241.28).[7] |
| Purity (HPLC) | ≥98%[7] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 40 °C.[8] |
| Poor quality of reagents (e.g., hydrolyzed (Boc)₂O). | Use fresh, high-quality reagents. | |
| Low yield | Inefficient extraction or purification. | Ensure complete extraction and careful handling during chromatography. |
| Loss of product during work-up. | Perform the aqueous washes carefully to avoid emulsion formation. | |
| Presence of di-Boc protected product | Excess (Boc)₂O or prolonged reaction time. | Use the stoichiometric amount of (Boc)₂O and monitor the reaction closely. |
Safety Precautions
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritating to the eyes, respiratory system, and skin.[9] It is also flammable.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Keep away from heat and open flames.[11][13]
-
Triethylamine (TEA): Corrosive and flammable. Handle with care in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
The reaction generates carbon dioxide gas , which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[2]
Visualizations
Experimental Workflow
Caption: Boc protection experimental workflow.
Reaction Mechanism
Caption: Mechanism of Boc protection.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). Retrieved January 9, 2026, from [Link]
-
Reactions that Work: Boc Protection | Chemtips. (2012, June 18). Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet - Di-tert-butyl dicarbonate. (n.d.). Retrieved January 9, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved January 9, 2026, from [Link]
-
Di-tert-butyl Dicarbonate MSDS - ScienceLab.com. (2005, October 10). Retrieved January 9, 2026, from [Link]
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(18), 7352–7355. [Link]
-
An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one - ResearchGate. (2021, October). Retrieved January 9, 2026, from [Link]
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. (2022, August 13). Retrieved January 9, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved January 9, 2026, from [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved January 9, 2026, from [Link]
-
(1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate - BeltRoad. (n.d.). Retrieved January 9, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate - ACON Block. (n.d.). Retrieved January 9, 2026, from [Link]
-
Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Retrieved January 9, 2026, from [Link]
-
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate|168683-02-1--Chongqing Topful Chemicals Co., Ltd. [beltroadlab.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Abstract
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate for carbocyclic nucleoside analogues that form the backbone of numerous antiviral therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this critical compound. We will delve into the strategic considerations of the synthetic pathway, offer detailed, step-by-step protocols for laboratory and pilot-plant scale, and present the underlying chemical principles that govern the experimental choices. This guide is structured to ensure scientific integrity, providing a self-validating system of protocols grounded in authoritative references.
Introduction: The Strategic Importance of a Chiral Scaffold
Chiral cyclopentylamines are a class of versatile scaffolds that have garnered significant attention in medicinal chemistry.[1] Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The title compound, with its defined (1S,4R) stereochemistry, serves as a crucial precursor in the synthesis of various bioactive molecules, including potent reverse transcriptase inhibitors.[2] The hydrochloride salt form enhances the stability and handling of this key intermediate.
The synthetic challenge lies in the efficient and scalable installation of the desired stereochemistry at two centers of the five-membered ring. This guide will focus on a robust and widely adopted strategy commencing from the readily available Vince lactam, leveraging enzymatic resolution to establish the key stereochemistry.
Synthetic Strategy Overview
The large-scale synthesis of this compound hydrochloride is most effectively approached through a multi-step sequence starting from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The core strategic elements of this synthesis are:
-
Enzymatic Resolution: The cornerstone of this synthesis is the enzymatic kinetic resolution of the racemic Vince lactam. This step selectively separates the desired enantiomer, providing a highly enantiomerically enriched starting material for the subsequent transformations.
-
Lactam Methanolysis: The resolved lactam undergoes methanolysis under acidic conditions to simultaneously open the bicyclic system and form the methyl ester.
-
Purification and Salt Formation: The final product is isolated and purified as its hydrochloride salt, which improves its crystallinity and stability for long-term storage and handling.
Below is a workflow diagram illustrating the key transformations in this synthetic sequence.
Sources
Application Notes and Protocols: Stereoselective Reactions of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate with Heterocyclic Bases
Abstract
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential as antiviral and anticancer agents.[1] This application note provides a comprehensive guide to the reaction of this versatile substrate with various heterocyclic bases. We delve into the mechanistic underpinnings of the key reaction, the aza-Michael addition, and provide detailed, validated protocols for its execution. Furthermore, we present methods for product characterization and a troubleshooting guide to assist researchers in overcoming common experimental hurdles. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are distinguished from their natural counterparts by the replacement of the furanose ring's oxygen atom with a methylene group.[1] This structural modification confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases, thereby increasing its in vivo half-life.[1] The reaction of this compound with heterocyclic bases is a cornerstone of the synthesis of these analogues, providing a stereochemically defined scaffold for the introduction of various nucleobases.
The core reaction explored in this document is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile (the heterocyclic base) to the electron-deficient alkene of the cyclopentene ring.[2] This reaction is highly valued for its atom economy and its ability to form carbon-nitrogen bonds with predictable stereocontrol, which is crucial for the biological activity of the final carbocyclic nucleoside analogue.
Mechanistic Insights: The Aza-Michael Addition
The reaction proceeds via a nucleophilic attack of the heterocyclic base on the β-carbon of the α,β-unsaturated ester system of the cyclopentene ring. The stereochemistry of the starting material, (1S,4R), plays a crucial role in directing the approach of the nucleophile, typically leading to a high degree of diastereoselectivity in the product.
The general mechanism can be visualized as follows:
Sources
Maximizing Molecular Value: Synthetic Applications of Vince Lactam Resolution By-products
Introduction: Beyond the Target Enantiomer
The enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a cornerstone of modern pharmaceutical synthesis. This process provides efficient access to enantiopure lactams, which are pivotal chiral building blocks for a range of blockbuster antiviral drugs, including Abacavir and Peramivir.[1][2] The high demand for these therapeutics has led to the industrial-scale implementation of this resolution, often employing γ-lactamases to selectively hydrolyze one of the lactam enantiomers.[1][3][4]
While the focus has predominantly been on the desired enantiomer, typically (-)-Vince lactam for the synthesis of carbocyclic nucleosides, a critical question of chemical efficiency and sustainability arises: what is the fate of the "undesired" by-product? This guide provides a detailed exploration of the synthetic applications of these by-products, transforming what could be considered waste into valuable chemical entities. We will delve into two primary strategies: the racemization and recycling of the unwanted lactam enantiomer and the utilization of the hydrolyzed by-product as a versatile chiral synthon for novel molecular architectures.
This document is intended for researchers, scientists, and drug development professionals seeking to optimize chiral syntheses, improve atom economy, and discover new applications for readily available chiral starting materials.
Understanding the By-products of Vince Lactam Resolution
The enzymatic resolution of racemic Vince lactam can proceed via two main pathways, depending on the enzyme used:
-
Kinetic Resolution via Hydrolysis: A stereoselective enzyme, such as a (+)-γ-lactamase, catalyzes the hydrolysis of one enantiomer (e.g., (+)-Vince lactam) to its corresponding chiral amino acid, leaving the desired, unreacted enantiomer (e.g., (-)-Vince lactam) in high enantiomeric excess. In this scenario, the by-product is the enantiopure amino acid, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.[4]
-
Kinetic Resolution without Hydrolysis: In some cases, the resolution may involve a selective transformation or separation of one enantiomer, leaving the other unreacted. Here, the by-product is the "unwanted" enantiomer of Vince lactam itself.
The choice of strategy for utilizing these by-products depends on their chemical nature and the overall synthetic goals.
Application I: Racemization and Recycling of the Unwanted Lactam Enantiomer
From an industrial perspective, the most atom-economical approach for dealing with an unwanted enantiomer is to racemize it and recycle it back into the resolution process. This is a key feature of a Dynamic Kinetic Resolution (DKR) , where the resolution and racemization occur concurrently, theoretically allowing for a 100% yield of the desired enantiomer.
While specific industrial protocols for the racemization of Vince lactam are often proprietary, the general principles involve the reversible cleavage of a bond to the chiral center, allowing for the loss and reformation of stereochemistry. For lactams, this can often be achieved under basic or acidic conditions, or through the use of specific racemizing agents.
Conceptual Protocol for Racemization of (+)-Vince Lactam
The following is a generalized protocol based on common racemization strategies for chiral carbonyl compounds. Optimization of reaction conditions (base/acid, solvent, temperature) is crucial for achieving high yields and preventing side reactions.
Objective: To convert enantiopure (+)-Vince lactam into a racemic mixture for re-introduction into the enzymatic resolution process.
Materials:
-
Enantiomerically enriched (+)-Vince lactam
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
-
Base catalyst (e.g., Sodium methoxide, Potassium tert-butoxide, DBU) or Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the enantiomerically enriched (+)-Vince lactam in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the selected base or acid. The optimal amount will need to be determined experimentally, typically ranging from 0.1 to 1.0 equivalents.
-
Reaction: Heat the reaction mixture to a temperature that facilitates racemization without significant decomposition. This may range from room temperature to reflux, depending on the catalyst and solvent.
-
Monitoring: Monitor the progress of the racemization by periodically taking aliquots and analyzing them by chiral HPLC or GC. The goal is to reach a 1:1 ratio of the two enantiomers.
-
Work-up: Once racemization is complete, cool the reaction to room temperature. If a base was used, neutralize with a mild acid (e.g., ammonium chloride solution). If an acid was used, neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the racemic Vince lactam into an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude racemic lactam can then be purified by recrystallization or chromatography if necessary, before being reintroduced into the resolution process.
Causality and Experimental Choices:
-
Choice of Catalyst: The catalyst facilitates the deprotonation and reprotonation at the α-carbon, leading to racemization. A strong, non-nucleophilic base is often preferred to avoid unwanted side reactions.
-
Anhydrous Conditions: Water can interfere with the reaction and potentially lead to hydrolysis of the lactam, especially under basic or acidic conditions.
-
Inert Atmosphere: This prevents the degradation of reagents and intermediates, particularly if organometallic bases are used.
Application II: The Unwanted Enantiomer as a Chiral Building Block
Beyond recycling, the by-products of Vince lactam resolution are valuable, enantiopure starting materials for the synthesis of novel, biologically active molecules. The inherent stereochemistry and functional handles of these molecules provide a template for creating diverse chemical scaffolds.
A. Synthesis of Novel γ-Lactam Scaffolds from (+)-Vince Lactam
The unreacted (+)-Vince lactam can be used to synthesize a variety of compounds, including isomers of known pharmaceuticals or entirely new chemical entities. The reactivity of the double bond and the lactam ring allows for a wide range of chemical transformations.
Example Application: Synthesis of a Novel Bicyclic Pyrrolidine Derivative
This protocol outlines a conceptual pathway for the functionalization of the double bond in (+)-Vince lactam, followed by reduction to a bicyclic pyrrolidine.
Protocol:
-
Epoxidation of (+)-Vince Lactam:
-
Dissolve (+)-Vince lactam in a suitable solvent like dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up involves quenching the excess peroxy acid and washing with a basic solution to remove the resulting carboxylic acid.
-
-
Ring-Opening of the Epoxide:
-
The resulting epoxide is a versatile intermediate. It can be opened with various nucleophiles (e.g., azides, amines, thiols) to introduce functionality at the C5 and C6 positions.
-
For example, reacting the epoxide with sodium azide in a protic solvent mixture (e.g., ethanol/water) will yield an azido alcohol.
-
-
Reduction of the Lactam and Azide:
-
The azido alcohol can then be reduced. A powerful reducing agent like lithium aluminum hydride (LAH) in THF will reduce both the lactam and the azide group to the corresponding amine and primary amine, respectively.
-
This results in a novel, enantiopure bicyclic amino alcohol.
-
B. Synthesis of GABA Analogues from the Hydrolyzed By-product
The hydrolyzed by-product, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, is a constrained, cyclic γ-amino acid analogue. This makes it an excellent starting material for the synthesis of conformationally restricted GABA (γ-aminobutyric acid) analogues, which are of significant interest in neuroscience research.[5]
Conceptual Protocol for the Synthesis of a Novel GABA Analogue:
Objective: To synthesize a novel, conformationally restricted GABA analogue from (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.
Materials:
-
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
-
Boc-anhydride (Boc₂O)
-
Reagents for hydrogenation (e.g., H₂, Pd/C)
-
Esterification reagents (e.g., Methanol, SOCl₂)
-
Standard laboratory glassware and purification supplies
Protocol:
-
N-Protection: Protect the amino group of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid with a suitable protecting group, such as a Boc group, by reacting it with Boc-anhydride in the presence of a base like sodium bicarbonate in a solvent mixture like dioxane/water.
-
Hydrogenation: Reduce the double bond of the N-protected amino acid via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This will yield the corresponding saturated aminocyclopentane carboxylic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of a catalyst like thionyl chloride or by using Fischer esterification conditions.
-
Further Functionalization (Optional): The resulting N-protected amino ester can be further modified. For instance, the ester can be reduced to an alcohol, or the Boc group can be removed and the amine can be alkylated or acylated to generate a library of novel GABA analogues.
Data Presentation
Table 1: By-products of Vince Lactam Resolution and Their Potential Applications
| By-product | Chemical Name | By-product Type | Primary Synthetic Application | Secondary Synthetic Applications |
| (+)-Vince Lactam | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Unreacted Enantiomer | Racemization and Recycling | Chiral synthon for novel lactams and alkaloids |
| Hydrolyzed (+)-Vince Lactam | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid | Hydrolyzed Enantiomer | Chiral synthon for GABA analogues | Precursor for novel carbocyclic nucleosides |
Visualizations
Caption: Workflow for the utilization of Vince lactam resolution by-products.
Caption: Synthetic pathways for the derivatization of Vince lactam by-products.
Conclusion and Future Perspectives
The by-products of Vince lactam resolution represent a significant and often underutilized source of valuable chiral molecules. By implementing strategies such as racemization and recycling, the chemical industry can move towards more sustainable and cost-effective manufacturing processes. Furthermore, the creative use of these by-products as chiral synthons opens up new avenues for the discovery of novel therapeutics and other bioactive compounds. The protocols and applications outlined in this guide serve as a starting point for researchers to unlock the full synthetic potential of these readily available chiral building blocks. As the principles of green chemistry become increasingly integrated into drug development, the valorization of by-products from established industrial processes will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.
References
- Li, H., Zheng, G., & Zhu, S. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017-1031.
- Li, H., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017-1031.
- US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents. (n.d.).
- Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(23), e01633-17.
- Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 3. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Cyclopentene Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cyclopentene functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereocontrol in their reactions. The cyclopentene ring is a cornerstone in numerous natural products and pharmaceuticals, and mastering its stereoselective functionalization is critical. This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding diastereoselectivity.
Question: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?
Answer: A non-selective reaction is a common starting point. Before undertaking a complex optimization, begin by systematically adjusting the foundational reaction parameters: temperature and solvent.
-
Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[1] Reactions that are under kinetic control are more sensitive to temperature changes, frequently yielding higher diastereomeric ratios (d.r.) at lower temperatures like -78 °C.[1] Conversely, some reactions may show unusual temperature dependencies, so screening a range is crucial.[2]
-
Solvent: The solvent is not merely an inert medium; it actively influences the transition state geometry through solvation effects.[3] Changing the solvent can alter stereoselectivity. For instance, in [3+2] cycloadditions, toluene was found to provide the highest selectivity, while dioxane offered better yields with a modest decrease in d.r.[4] A screening of solvents with varying polarity (e.g., Toluene, THF, Dichloromethane, Dioxane) is a highly effective initial step.[4][5]
Question: What are the fundamental principles governing diastereoselectivity in cyclopentene functionalization?
Answer: Diastereoselectivity arises from favoring one transition state over another. This control is typically exerted in three main ways:
-
Substrate Control: The existing stereocenters or conformational biases of the cyclopentene substrate itself direct the incoming reagent to a specific face. Bulky substituents will sterically block one face of the ring, forcing reagents to approach from the opposite, less-hindered side.
-
Reagent/Catalyst Control: A chiral reagent or, more commonly, a chiral catalyst creates a chiral environment around the substrate. The substrate-catalyst complex forces the reaction to proceed through a lower-energy transition state, leading to the preferred diastereomer. Chiral cyclopentadienyl (Cp) ligands for metals like Rhodium and Iridium are powerful tools for this.[6][7][8]
-
Directing Group Control: A functional group on the cyclopentene substrate can coordinate to the reagent or catalyst, "directing" the reaction to a specific face or position.[9] This is a powerful strategy when substrate-based steric control is weak. For example, an allylic alcohol group can direct epoxidation or dihydroxylation reagents.[10]
Question: When and why should I incorporate a directing group into my substrate?
Answer: You should consider using a directing group when the intrinsic steric or electronic properties of your cyclopentene substrate are insufficient to provide the desired level of facial selectivity. Directing groups are functional moieties that can chelate or otherwise interact with the metal catalyst or reagent, forcing the reaction to occur on a specific side of the molecule.[9][11][12]
For example, in Pd-catalyzed C-H functionalization, an amino acid amide can act as a chiral bidentate directing group, leading to excellent diastereomeric ratios (up to 72:1).[11] Similarly, in Rhodium-catalyzed reactions, carbonyl-based directing groups have proven critical for enabling C-C bond activation.[9] The choice of directing group is crucial, as it must effectively compete for the catalyst to orchestrate the reaction but also be labile enough for subsequent steps.[9]
Section 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common cyclopentene functionalization reactions.
Guide 1: Dihydroxylation (e.g., using OsO₄)
Issue: Low diastereoselectivity in the syn-dihydroxylation of a substituted cyclopentene.
Core Principle: The dihydroxylation of an alkene with osmium tetroxide (OsO₄) is a classic syn-addition, proceeding through a cyclic osmate ester intermediate.[13][14] The stereochemical outcome is determined by the face of the alkene to which the OsO₄ adds.
Troubleshooting Workflow:
Caption: Troubleshooting Dihydroxylation Selectivity
Detailed Causal Analysis & Solutions:
-
Problem Cause 1: Ambiguous Facial Bias. If the cyclopentene ring lacks significant steric differentiation between its two faces, OsO₄ will approach both sides with similar ease, resulting in a poor d.r.
-
Solution: Introduce a bulky substituent (e.g., a silyl ether) on the ring to sterically encumber one face. Alternatively, if synthesizing the cyclopentene from an earlier step, reconsider the strategy to build in more significant steric directors.
-
-
Problem Cause 2: Uncontrolled Chelation. If your substrate contains a nearby hydroxyl or other coordinating group, it can chelate to the osmium center. This chelation can either direct the osmylation to the same face or, with the right ligand, force it to the opposite face.[10] Without proper control, this can lead to mixtures.
-
Solution: To enforce chelation-controlled delivery, use stoichiometric OsO₄ with a bidentate amine ligand.[10] To prevent chelation from interfering, use catalytic OsO₄ with NMO under non-chelating conditions or protect the directing group (e.g., as a bulky silyl ether) before dihydroxylation.
-
-
Problem Cause 3: Achiral Reagents. Standard OsO₄/NMO is achiral and will not differentiate between the enantiotopic faces of a prochiral cyclopentene.
-
Solution: Use the Sharpless Asymmetric Dihydroxylation. The chiral ligands (derivates of dihydroquinidine and dihydroquinine) in the AD-mix create a chiral pocket that forces the osmium to attack a specific face of the alkene, leading to high enantioselectivity and, in relevant cases, diastereoselectivity.[15]
-
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of the cyclopentene substrate (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL) at room temperature, add AD-mix-β (1.4 g).
-
Stir the resulting slurry vigorously at room temperature (or 0 °C for improved selectivity) until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel chromatography to determine yield and d.r. (by ¹H NMR or HPLC).
Guide 2: Iodolactonization
Issue: Poor diastereoselectivity or formation of the incorrect diastereomer during the iodolactonization of a cyclopentenyl carboxylic acid.
Core Principle: Iodolactonization is an electrophilic cyclization where an iodonium ion intermediate, formed at the double bond, is trapped intramolecularly by a carboxylate.[16][17] The stereochemistry is set during the nucleophilic attack of the carboxylate on the iodonium ion, which proceeds in an Sₙ2-like fashion, leading to an anti relationship between the iodine and oxygen atoms.[18] The facial selectivity is dictated by the conformation of the substrate.
Troubleshooting Workflow:
Sources
- 1. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual temperature-dependent diastereoselectivity in the [2 + 2] photocycloaddition (Paternò-Büchi reaction) of benzophenone to cis- and trans-cyclooctene through conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (c) Explain the reason behind the diastereoselectivities for this dihydro.. [askfilo.com]
- 11. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (Solved) - What product is formed when cyclopentene is reacted with osmium... (1 Answer) | Transtutors [transtutors.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Discovering the Mechanism of Osmylation [sites.science.oregonstate.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. Iodolactonization - Wikipedia [en.wikipedia.org]
- 18. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimization of N-alkylation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Welcome to the technical support center for the N-alkylation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. As a chiral allylic amine, this substrate presents unique challenges, and this guide will help you navigate them effectively.
Introduction
This compound is a critical chiral building block, notably in the synthesis of carbocyclic nucleosides with potential antiviral activity.[1][2][3] The N-alkylation of this molecule is a key step in creating diverse analogues for drug discovery. However, the presence of multiple reactive sites—the primary amine, the double bond, and the ester group—along with two stereocenters, necessitates careful optimization of reaction conditions to avoid common pitfalls such as overalkylation, racemization, and other side reactions.
This guide provides a structured approach to troubleshooting and optimizing your N-alkylation reactions, drawing from established principles in amine chemistry and our experience with similar challenging substrates.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently reactive alkylating agent | Switch to a more reactive alkylating agent. The reactivity order is generally Iodide > Bromide > Chloride. For less reactive amines, a more potent electrophile is necessary to drive the reaction forward.[4] |
| Low reaction temperature | Gradually increase the temperature in 10-20 °C increments while monitoring for side product formation. Some N-alkylation reactions require thermal energy to overcome the activation barrier. |
| Inappropriate base | If using a direct alkylation method with an alkyl halide, the choice of base is critical. For this sensitive substrate, start with a mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is still sluggish, consider a stronger, but sterically hindered base. For reductive amination, a base is not typically required. |
| Poor solvent choice | The solvent should fully dissolve the reactants. For SN2 reactions with alkyl halides, polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate the reaction rate.[4] For reductive amination, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. |
| Starting material is the hydrochloride salt | The commercially available starting material is often the hydrochloride salt.[5] The amine must be liberated to its free base form before the reaction. This can be achieved by a pre-reaction workup with a mild base (e.g., NaHCO₃) and extraction, or by using at least two equivalents of a non-nucleophilic base in the reaction mixture—one to neutralize the HCl salt and one to scavenge the acid produced during the alkylation. |
Problem 2: Formation of Multiple Products (Overalkylation)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| High reactivity of the mono-alkylated product | The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated side product. To mitigate this: • Use a large excess of the amine starting material. This statistically favors the alkylation of the primary amine. • Slowly add the alkylating agent. This keeps the concentration of the electrophile low, reducing the chance of the mono-alkylated product reacting further. • Consider reductive amination. This method is generally more selective for mono-alkylation as the intermediate imine is less reactive towards further alkylation.[6] |
| Reaction temperature is too high | Higher temperatures can accelerate the rate of the second alkylation. If overalkylation is observed, try running the reaction at a lower temperature for a longer period. |
Problem 3: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction with the ester functionality | Strong bases or nucleophiles can react with the methyl ester, leading to hydrolysis or amidation. Avoid strong, nucleophilic bases like NaOH or LDA. If the alkylating agent has a nucleophilic component, this could also be a source of side reactions. If necessary, consider using a protecting group for the amine, which can be removed after alkylation.[7][8] |
| Reaction at the double bond (Michael Addition) | While less common for amines, strong nucleophiles in the reaction mixture could potentially undergo a 1,4-conjugate addition to the α,β-unsaturated ester. This is more likely under strongly basic conditions. Using milder bases and ensuring the amine is the primary nucleophile should minimize this. |
| Elimination of the alkylating agent | If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially with sterically hindered amines or strong, non-nucleophilic bases. If possible, use a primary alkyl halide. |
| Double bond migration | Under certain conditions (e.g., with transition metal catalysts or strong bases), the double bond in the cyclopentene ring could migrate. Monitor the reaction carefully by NMR to check for isomerization. |
Problem 4: Loss of Stereochemical Integrity (Racemization/Epimerization)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Harsh reaction conditions | Strong bases and high temperatures can lead to epimerization at the carbon bearing the ester group (C1) or the carbon bearing the amino group (C4). Use the mildest possible conditions that still afford a reasonable reaction rate. |
| SN1 type reaction mechanism | If the alkylating agent is prone to forming a stable carbocation (e.g., a tertiary or benzylic halide), an SN1 pathway can lead to racemization. Whenever possible, choose conditions that favor an SN2 mechanism (e.g., primary alkyl halides, polar aprotic solvents). |
| Palladium-catalyzed allylic amination issues | While a powerful method for forming C-N bonds, some palladium-catalyzed allylic substitutions can proceed with loss of stereochemistry. If using such a method, careful selection of the ligand and reaction conditions is crucial to ensure a stereospecific outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for mono-N-alkylation of this compound?
For selective mono-alkylation, reductive amination is often the preferred method.[6] This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method generally avoids the overalkylation issues seen with direct alkylation using alkyl halides.
Q2: I am using the hydrochloride salt of the starting material. How should I proceed?
You must neutralize the hydrochloride salt to the free amine for the reaction to proceed. You have two main options:
-
Pre-neutralization: Dissolve the hydrochloride salt in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. Separate the organic layer, dry it (e.g., with Na₂SO₄), and use the resulting solution of the free amine directly.
-
In-situ neutralization: Add an additional equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine or DIPEA) to the reaction mixture. One equivalent will neutralize the HCl salt, and the second will act as the acid scavenger for the alkylation reaction.
Q3: What are the best solvents and bases for direct alkylation with an alkyl halide?
-
Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can accelerate SN2 reactions.[4]
-
Bases: Start with a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is slow, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be effective for promoting mono-alkylation.[9] Avoid strong, nucleophilic bases like hydroxides or alkoxides to prevent hydrolysis of the ester group.
Q4: How can I protect the amine group if I need to perform other reactions on the molecule first?
The amine can be protected as a carbamate, which is stable to a wide range of reaction conditions and can be easily removed. The most common protecting groups are:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to basic conditions and is typically removed with a strong acid like trifluoroacetic acid (TFA).[7]
-
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic conditions and is typically removed by catalytic hydrogenation.
Q5: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Allows for a quick visual assessment of the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine spots).
-
LC-MS: Provides more quantitative information on the conversion and can help identify the masses of the product and any side products, which is invaluable for troubleshooting.
Q6: What is the best way to purify the N-alkylated product?
The final product can typically be purified by flash column chromatography on silica gel.[10] It is often beneficial to add a small amount of a tertiary amine base (e.g., 1% triethylamine) to the eluent to prevent the product from streaking on the column. After purification, the product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. Chiral HPLC may be necessary to confirm the enantiomeric purity if racemization is a concern.
Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Direct Alkylation with an Alkyl Halide
-
Dissolve this compound (as the free base, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Sources
- 1. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aminocyclopentene Intermediates
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the purification of aminocyclopentene intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategies.
Aminocyclopentene intermediates are valuable synthons in medicinal chemistry, often serving as precursors to complex antiviral and anticancer agents. However, their purification is frequently non-trivial, complicated by issues of stability, yield, and stereochemical purity. This guide provides a structured approach to overcoming these common hurdles.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing purification problems. The following decision tree outlines a systematic approach to identifying the root cause of a failed or inefficient purification.
Caption: General troubleshooting workflow for aminocyclopentene purification.
Frequently Asked Questions (FAQs)
Category 1: Low Product Yield
Q1: My overall yield after purification is significantly lower than expected. What are the common causes?
A1: Low yield is a multifaceted problem that can arise at any stage, from the reaction itself to final product isolation.[1] It is crucial to first optimize the expression or synthesis of your target compound.[1][2] Key areas to investigate include:
-
Incomplete Reaction: If the reaction has not gone to completion, you are trying to purify a product that isn't there. Always monitor your reaction progress (e.g., by TLC or LC-MS) to ensure maximum conversion before proceeding to workup.
-
Inefficient Extraction: Aminocyclopentenes can have moderate polarity. Ensure your extraction solvent system and pH are optimized to move your product from the aqueous to the organic layer. Multiple extractions are often necessary.
-
Losses During Recrystallization: Choosing the wrong solvent is a primary cause of low recovery.[3] An ideal solvent should dissolve the compound poorly at room temperature but completely at elevated temperatures.[4] Using too much solvent will also keep a significant amount of product in the mother liquor.
-
Irreversible Adsorption on Chromatography Media: Highly basic amines can sometimes bind irreversibly to silica gel. Pre-treating the silica with a base (e.g., triethylamine in the eluent) can mitigate this.
Q2: I'm losing a lot of material during recrystallization. How can I optimize this step?
A2: Recrystallization is a powerful technique for removing impurities, but it requires careful optimization to maximize yield.[4]
-
Solvent Selection is Key: The goal is to find a solvent (or solvent system) where your aminocyclopentene is highly soluble when hot and poorly soluble when cold.[4] The impurities, ideally, should remain soluble at cold temperatures.
-
Use a Minimal Amount of Hot Solvent: Add just enough hot solvent to fully dissolve your crude product.[5] Excess solvent is a common reason for low recovery, as more product will remain in the solution upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath.[4] Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Recover a Second Crop: The solution left after filtering your crystals (the mother liquor) still contains dissolved product. Concentrating the mother liquor and cooling again can often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[5]
| Solvent Property | Ideal for Product | Ideal for Impurity | Rationale |
| Solubility (Hot) | High | High or Low | Ensures product dissolves for purification. |
| Solubility (Cold) | Low | High | Maximizes product crystallization while impurities stay in solution.[4] |
Category 2: Purity Issues
Q3: My purified product is contaminated with achiral impurities (e.g., starting materials, byproducts). How do I remove them?
A3: The choice of method depends on the nature of the impurities.
-
Flash Column Chromatography: This is the workhorse of purification in organic synthesis. For aminocyclopentenes, which are basic, using a mobile phase containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%) is often essential to prevent peak tailing and improve separation.
-
Recrystallization: If your product is a solid and there is a significant difference in solubility between your product and the impurities, recrystallization is an excellent and scalable option.[4]
-
Acid/Base Extraction: The basic amine group provides a useful chemical handle. You can often perform a liquid-liquid extraction by dissolving the crude mixture in an organic solvent, washing with dilute acid (e.g., 1M HCl) to protonate and move your amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your purified amine back into an organic solvent.
Q4: My product has the correct mass, but the enantiomeric excess (e.e.) is low. How can I separate the enantiomers?
A4: Separating enantiomers is a common challenge, as they have identical physical properties in a non-chiral environment.[6] Specialized techniques are required:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used method.[7][] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6] Supercritical Fluid Chromatography (SFC) is often preferred as it can be faster and uses less organic solvent than HPLC.[]
-
Diastereomeric Salt Formation: This classical chemical resolution involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the acid is removed to yield the pure enantiomer of the amine.
Caption: Decision guide for chiral purification methods.
Category 3: Stability and Handling
Q5: My aminocyclopentene intermediate changes color (e.g., turns yellow or brown) upon standing or during purification. Why is this happening and how can I prevent it?
A5: Color change is often a sign of degradation, typically oxidation. Amines, especially on electron-rich rings, can be sensitive to air and light.
-
Air Oxidation: The lone pair on the nitrogen can be susceptible to oxidation. Whenever possible, handle the material under an inert atmosphere (nitrogen or argon), especially during prolonged heating or concentration steps.
-
Light Sensitivity: Some organic molecules are sensitive to UV light, which can catalyze degradation.[9] Using amber vials or wrapping your flasks in aluminum foil can minimize light exposure.[9]
-
Trace Metal Catalysis: Trace metals from reagents or spatulas can sometimes catalyze decomposition. Using high-purity reagents and avoiding metal spatulas with sensitive compounds is good practice.
Q6: My product seems to be decomposing on the silica gel column. What can I do?
A6: This is a common issue with amines. The acidic nature of standard silica gel can cause degradation or irreversible binding of basic compounds.
-
Deactivate the Silica: Run a "pre-elution" of your column with your mobile phase containing 1-2% triethylamine before loading your sample. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).
-
Minimize Contact Time: Purify the compound as quickly as possible. Avoid letting the compound sit on the column for extended periods.
Key Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for purifying a solid aminocyclopentene intermediate.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and at boiling. The ideal solvent will show poor solubility at room temperature and high solubility at boiling.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent dropwise while stirring and heating until all the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, heat for a few minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.[5]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Purity Check: Assess the purity of the recrystallized material by melting point analysis (a sharp melting point close to the literature value indicates high purity) and an appropriate analytical technique (NMR, LC-MS).[4]
Protocol 2: Flash Chromatography with Base Additive
This protocol is for purifying aminocyclopentene intermediates that are oils or solids not amenable to recrystallization.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). For amines, it is critical to add ~0.5-1% triethylamine (TEA) to the mobile phase solvent mixture.
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). The addition of TEA should be maintained throughout the gradient.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The TEA is volatile and should be removed during this step.
-
Final Analysis: Obtain an NMR spectrum and/or LC-MS data to confirm the purity and identity of the isolated compound.
References
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
-
Professor Dave Explains. (2020). Recrystallization. YouTube.
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
-
ScienceDirect. (n.d.). Chiral Drug Separation.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
-
New England Biolabs. (n.d.). FAQ: My purification failed and/or why is my yield lower than expected?
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
-
PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
-
PubChem. (n.d.). 3-Aminocyclopentene-1,3-dicarboxylic acid.
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.
-
VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps.
-
The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications.
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
-
PMC. (2022). Progress, applications, challenges and prospects of protein purification technology.
-
ResearchGate. (2022). Troubleshooting restriction cloning [low transformation efficiency]?
-
PubMed. (2024). Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review.
Sources
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. THE PCCA BLOG | Exploring the Oncology Potential of Mebendazole a [pccarx.com]
preventing side product formation in carbocyclic nucleoside synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Carbocyclic Nucleoside Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you face in the lab. Carbocyclic nucleosides, where a methylene group replaces the oxygen atom in the furanose ring, offer increased metabolic stability and are pivotal in the development of antiviral and anticancer therapies.[1][2][3] However, their synthesis is often plagued by side product formation, which can hinder yields and complicate purification.
This guide provides in-depth, troubleshooting-focused answers to common issues encountered during the synthesis of these complex molecules. We will delve into the mechanistic origins of side products and offer validated protocols to steer your reactions toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Anomeric Mixture Formation (α/β Isomers)
Q: My coupling reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?
A: Achieving high stereoselectivity at the anomeric carbon is a frequent challenge in nucleoside synthesis.[4] The formation of an α/β mixture is often a result of the reaction proceeding through a non-selective intermediate or competing reaction pathways.
Root Cause Analysis:
-
Reaction Mechanism: The stereochemical outcome of the coupling reaction is highly dependent on the nature of the electrophilic sugar derivative and the nucleophilic base. Reactions that proceed through an SN1-like mechanism with a flattened oxocarbenium-ion-like transition state are more prone to yield anomeric mixtures. In contrast, an SN2-type reaction with inversion of configuration at the anomeric center can provide better stereocontrol.
-
Neighboring Group Participation: The presence of a participating group at the C2' position of the carbocyclic sugar moiety can significantly influence the stereochemical outcome. For instance, a 2'-α-acyl group can direct the incoming nucleobase to the β-face of the carbocycle.
-
Lewis Acid Choice: The Lewis acid used to activate the sugar derivative plays a crucial role. Stronger, more oxophilic Lewis acids can favor the formation of a more planar, less selective carbocationic intermediate.
Troubleshooting Strategies & Protocols:
-
Employ a Vorbrüggen-type Reaction with a Silylated Base: The Vorbrüggen reaction, which utilizes a silylated heterocyclic base and a protected sugar derivative in the presence of a Lewis acid, is a cornerstone of nucleoside synthesis.[5]
-
Protocol:
-
Dry the heterocyclic base (e.g., adenine, guanine) by co-evaporation with anhydrous toluene.
-
Suspend the base in anhydrous acetonitrile and add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating complete silylation.
-
Cool the reaction to room temperature and add the protected carbocyclic sugar acetate (or other suitable electrophile).
-
Add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
-
-
Optimize the Lewis Acid:
-
Recommendation: Start with a milder Lewis acid like TMSOTf. If selectivity remains poor, consider using a bulkier Lewis acid that may favor a more ordered transition state.
-
Screening Table:
-
| Lewis Acid | Typical Concentration | Solvent | Expected Outcome |
| TMSOTf | 1.1 - 1.5 eq | Acetonitrile, Dichloromethane | Generally good for β-selectivity |
| SnCl4 | 1.1 - 1.5 eq | Dichloromethane, 1,2-Dichloroethane | Can be more reactive, may require lower temperatures |
| BF3·OEt2 | 1.1 - 2.0 eq | Dichloromethane | May favor α-anomer in some cases |
-
Utilize a 2'-Participating Group: If your synthetic route allows, introducing a group at the 2'-position that can direct the incoming nucleobase can be highly effective. An acetate or benzoate group at the 2'-α position can form a transient cyclic intermediate that blocks the α-face, forcing the nucleobase to attack from the β-face.
Issue 2: N-Alkylation vs. O-Alkylation of the Nucleobase
Q: I am observing significant O-alkylation of my purine or pyrimidine base instead of the desired N-alkylation. How can I prevent this side reaction?
A: The presence of multiple nucleophilic sites on the heterocyclic base can lead to undesired side reactions, particularly O-alkylation in bases containing lactam functionalities (e.g., guanine, uracil, thymine).
Root Cause Analysis:
-
Tautomerization: Pyrimidine and purine bases can exist in different tautomeric forms. For example, guanine exists in keto and enol forms. The enol form presents a highly nucleophilic oxygen atom that can compete with the desired nitrogen nucleophile for the electrophilic sugar.
-
Reaction Conditions: The choice of solvent and base can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.
Troubleshooting Strategies & Protocols:
-
Silylation of the Nucleobase: As mentioned in the previous section, silylating the nucleobase is a highly effective strategy.[5] Silylation preferentially occurs on the more acidic protons, which are typically on the oxygen and nitrogen atoms of the lactam systems. The resulting silyl ethers and silylamines are less nucleophilic than the corresponding free hydroxyl and amino groups, and the silyl group on the nitrogen involved in the glycosidic bond is readily displaced.
-
Use of a Non-Polar, Aprotic Solvent: Solvents like acetonitrile, dichloromethane, and 1,2-dichloroethane are preferred for coupling reactions as they do not promote the ionization of the nucleobase and can help to suppress the formation of the more nucleophilic enolate form.
-
Mitsunobu Reaction: For certain substrates, the Mitsunobu reaction can provide excellent regioselectivity for N-alkylation.[6] This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Protocol:
-
Dissolve the carbocyclic alcohol, the heterocyclic base, and PPh3 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add the azodicarboxylate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
-
Issue 3: Protecting Group-Related Side Reactions
Q: During deprotection, I am observing cleavage of the newly formed glycosidic bond or other undesired side reactions. How can I choose the right protecting groups and deprotection conditions?
A: The selection of protecting groups is a critical aspect of any multi-step synthesis.[7][8] In carbocyclic nucleoside synthesis, the stability of the glycosidic bond to the deprotection conditions is a primary concern.
Root Cause Analysis:
-
Acid/Base Lability: Many common protecting groups for hydroxyl functions (e.g., silyl ethers, acetals) are removed under acidic or basic conditions that can also cleave the N-glycosidic bond, particularly in purine nucleosides which are more acid-labile.
-
Orthogonality: A lack of orthogonal protecting groups can lead to the unintended removal of multiple protecting groups in a single step, exposing sensitive functionalities to the reaction conditions.[7]
Troubleshooting Strategies & Protocols:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under different, non-interfering conditions.
-
Example Strategy:
-
Hydroxyl Groups: Protect as benzyl (Bn) ethers, which are stable to a wide range of conditions and can be removed by hydrogenolysis (H2/Pd-C).
-
Amino Groups (on the base): Protect as benzoyl (Bz) or acetyl (Ac) groups, which are typically removed under basic conditions (e.g., NH3 in methanol).[9]
-
5'-Hydroxyl: The dimethoxytrityl (DMT) group is commonly used for the 5'-hydroxyl and is readily removed with mild acid.[8][9]
-
-
-
Protecting Group Stability Table:
| Protecting Group | Functionality Protected | Deprotection Conditions | Stability |
| Benzyl (Bn) | Hydroxyl, Amine | H2, Pd/C | Stable to acid and base |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | F- (TBAF), mild acid | Base stable |
| Acetyl (Ac) | Hydroxyl, Amine | Mild base (e.g., K2CO3/MeOH), NH3/MeOH | Acid stable |
| Benzoyl (Bz) | Hydroxyl, Amine | Base (e.g., NaOMe/MeOH), NH3/MeOH | More stable than acetyl |
| Dimethoxytrityl (DMT) | Primary Hydroxyl | Mild acid (e.g., 80% AcOH, dichloroacetic acid) | Base stable |
-
Step-by-Step Deprotection Protocol (Example):
-
Scenario: A carbocyclic nucleoside with 2',3'-di-O-benzyl protection and an N-benzoyl protected adenine.
-
Debenzoylation: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature overnight. Monitor by TLC.
-
Debenzylation: After removal of the ammonia, dissolve the residue in ethanol, add Pd/C catalyst, and subject the mixture to an atmosphere of hydrogen gas until the reaction is complete.
-
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in preventing side product formation.
Caption: Strategies for achieving stereocontrol at the anomeric center.
Caption: An example of an orthogonal protecting group strategy workflow.
References
-
Beilstein Journals. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress for the synthesis of selected carbocyclic nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Retrieved from [Link]
-
Ingenta Connect. (2002, October 1). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Retrieved from [Link]
-
ScholarWorks. (n.d.). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 4). Chemical Approaches to Carbocyclic Nucleosides. Retrieved from [Link]
-
ResearchGate. (2020, June 9). Uncovering the chemistry of C–C bond formation in C -nucleoside biosynthesis: crystal structure of a C -glycoside synthase/PRPP complex. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
Organic Reactions. (n.d.). Synthesis of Nucleosides. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolution of Racemic Aminocyclopentene Esters
Welcome to the technical support center for the resolution of racemic aminocyclopentene esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining enantiomerically pure aminocyclopentene esters, critical intermediates in pharmaceutical synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the resolution process, providing not just solutions but also the underlying principles to inform your experimental choices.
Issue 1: Low Enantioselectivity (Low E-value) in Enzymatic Resolution
Q: My lipase-catalyzed kinetic resolution of a racemic aminocyclopentene ester is proceeding to 50% conversion, but the enantiomeric excess (e.e.) of both the unreacted starting material and the acylated product is poor. What are the likely causes and how can I improve the enantioselectivity?
A: Low enantioselectivity is a frequent challenge indicating that the enzyme does not sufficiently differentiate between the two enantiomers of your substrate. This can be due to a number of factors related to the enzyme, substrate, and reaction conditions.
Core Causality: The enantioselectivity of a lipase is dictated by the three-dimensional fit of the enantiomers into the enzyme's active site. A suboptimal fit for both enantiomers leads to similar reaction rates and thus, poor resolution.
Troubleshooting Steps & Solutions:
-
Enzyme Selection is Paramount: The primary reason for low enantioselectivity is often an inappropriate enzyme. Not all lipases are created equal for every substrate.
-
Action: Screen a panel of lipases. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (lipase PS) are excellent starting points for the resolution of cyclic amino esters and related structures.[1][2][3] An unexpected change in enantiopreference has been observed when switching between lipases for similar substrates, highlighting the importance of screening.[3]
-
Protocol: Set up small-scale parallel reactions with 4-5 different commercially available lipases under identical conditions to identify the most selective enzyme for your specific aminocyclopentene ester.
-
-
Solvent Optimization: The solvent significantly influences enzyme conformation and, consequently, its activity and selectivity.[3]
-
Action: Systematically screen a range of organic solvents. Ethers such as diisopropyl ether or tert-butyl methyl ether (TBME), and hydrocarbons like toluene are common choices.[3] For substrates with poor solubility, solvent mixtures can be effective.[1]
-
Rationale: The solvent can modulate the flexibility of the enzyme's active site, leading to a more favorable interaction with one enantiomer over the other.
-
-
Acyl Donor Modification: The nature of the acylating agent can dramatically affect enantioselectivity.
-
Action: If using a simple acyl donor like vinyl acetate, consider more sterically demanding or electronically different activated esters, such as 2,2,2-trifluoroethyl butanoate.[1][4]
-
Rationale: A different acyl donor can alter the steric and electronic interactions within the active site during the formation of the tetrahedral intermediate, potentially amplifying the energetic difference between the two enantiomeric transition states.
-
-
Temperature Control: Lowering the reaction temperature can enhance enantioselectivity.[3]
-
Action: If your reaction is running at room temperature or higher, try conducting it at a lower temperature (e.g., 4°C or 0°C).
-
Rationale: At lower temperatures, the energetic differences between the diastereomeric transition states leading to the acylation of each enantiomer become more significant, often favoring the reaction of one enantiomer more distinctly. This comes at the cost of a slower reaction rate.[3]
-
Issue 2: "Oiling Out" or No Crystallization During Diastereomeric Salt Formation
Q: I've reacted my racemic aminocyclopentene ester with a chiral acid, but instead of crystals, I'm getting an oil. Alternatively, nothing is precipitating, even after cooling. What's going wrong?
A: "Oiling out" or complete solubility of diastereomeric salts is a common frustration in classical resolution.[5] This issue stems from the physicochemical properties of the salts in the chosen solvent system.
Core Causality: The formation of a stable crystal lattice is dependent on the intermolecular forces between the salt molecules and the solvent. If the salt is too soluble or if the conditions do not favor nucleation and crystal growth, an amorphous oil or a supersaturated solution will result.
Troubleshooting Steps & Solutions:
-
Solvent Screening is Critical: The choice of solvent is the most influential factor in diastereomeric salt crystallization.
-
Action: Perform a systematic solvent screen. Use a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) and consider solvent/anti-solvent systems.[6]
-
Protocol: Dissolve your racemic amine and the resolving agent in a small amount of a good solvent (e.g., methanol). Aliquot this solution into several vials and add different anti-solvents (e.g., diethyl ether, hexane) dropwise to induce crystallization.
-
-
Control Supersaturation: Crystallization requires a supersaturated solution, but excessive supersaturation can lead to oiling out.
-
Action: If you suspect the concentration is too high, dilute the solution slightly. If no precipitation occurs, slowly evaporate the solvent to gently approach the point of saturation.
-
Rationale: A slower approach to supersaturation allows for orderly crystal lattice formation rather than the rapid, disordered precipitation that results in an oil.
-
-
Induce Crystallization:
-
Seeding: If you have a crystal of the desired diastereomeric salt from a previous attempt, add a tiny amount to the supersaturated solution to act as a template for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites.
-
-
Re-evaluate the Resolving Agent: If extensive solvent screening fails, the chosen chiral resolving agent may not form salts with sufficiently different solubilities.
Issue 3: Poor Resolution and Peak Tailing in Chiral HPLC
Q: I'm trying to separate the enantiomers of my aminocyclopentene ester using chiral HPLC, but the peaks are broad, tailing, and have poor resolution. How can I improve my separation?
A: Poor peak shape and resolution in chiral HPLC are often due to a combination of factors including the choice of chiral stationary phase (CSP), mobile phase composition, and secondary interactions between the analyte and the stationary phase.[8]
Core Causality: Chiral recognition on a CSP relies on specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). Peak tailing is often caused by non-specific interactions, such as the interaction of the basic amino group with acidic silanol groups on the silica support.
Troubleshooting Steps & Solutions:
-
Mobile Phase Additives: For basic compounds like aminocyclopentene esters, the addition of a basic modifier to the mobile phase is crucial to suppress silanol interactions.[8]
-
Optimize Mobile Phase Composition: The ratio of solvents in your mobile phase directly impacts retention and selectivity.
-
Action: Systematically vary the ratio of your polar modifier (e.g., isopropanol, ethanol) to your non-polar solvent (e.g., hexane, heptane) in normal-phase chromatography. Small changes can have a large effect on resolution.[10]
-
Rationale: Adjusting the mobile phase polarity alters the partitioning of the analyte between the mobile and stationary phases, which can enhance the differential interactions required for chiral separation.
-
-
Temperature Optimization: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[8]
-
Action: Evaluate a range of column temperatures (e.g., 10°C to 40°C).
-
Rationale: Generally, lower temperatures increase selectivity by strengthening the specific interactions responsible for chiral recognition.[8][11] However, in some cases, higher temperatures can improve kinetics and peak efficiency, leading to better overall resolution.[8]
-
-
Column Selection: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for your analyte.
-
Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point. For polar amino compounds, macrocyclic glycopeptide-based CSPs can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a kinetic resolution? A1: The theoretical maximum yield for a classical kinetic resolution is 50% for each enantiomer (one as the unreacted starting material and one as the product).[5] This is because the enzyme selectively reacts with one enantiomer, leaving the other behind. To achieve higher yields, a process called dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer.[12]
Q2: How do I choose between enzymatic resolution, diastereomeric salt crystallization, and chiral chromatography? A2: The choice depends on several factors:
-
Scale: For large-scale production, diastereomeric salt crystallization is often the most cost-effective method.[5]
-
Time and Resources: Chiral HPLC method development can be time-consuming and resource-intensive, but it is a powerful analytical and preparative tool.
-
Substrate Properties: Enzymatic resolution is ideal for esters and amides under mild conditions.[5] Diastereomeric salt formation requires an acidic or basic handle on your molecule.
Q3: My aminocyclopentene ester is not very soluble in common organic solvents for enzymatic resolution. What can I do? A3: Poor substrate solubility can lead to slow reaction rates. Consider using a biphasic system (an aqueous phase for the enzyme and an organic phase for the substrate) with vigorous stirring to maximize the interfacial area. Alternatively, using co-solvents or solvent mixtures can improve solubility.[1] For example, mixtures of tert-butyl methyl ether and tert-amyl alcohol have been successfully used for resolving poorly soluble aminocyclohexanecarboxamides.[1]
Q4: How do I liberate the free amine from the diastereomeric salt after separation? A4: After isolating the desired diastereomeric salt by filtration, it needs to be "broken" to recover the enantiomerically pure amine. This is typically done by dissolving the salt in water and adding a base (e.g., NaOH solution) to neutralize the chiral acid. The free amine can then be extracted into an organic solvent.[7][13]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a solution of the racemic aminocyclopentene ester (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add the acylating agent (e.g., vinyl acetate, 0.6 eq).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at the desired temperature (e.g., 25°C) and monitor the reaction progress by chiral HPLC or GC.
-
Work-up: When approximately 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted starting material can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or GC.
Protocol 2: Screening for Diastereomeric Salt Crystallization
-
Salt Formation: In separate vials, dissolve the racemic aminocyclopentene ester (e.g., 100 mg) and a molar equivalent of a chiral acid (e.g., (+)-O,O'-dibenzoyltartaric acid) in a minimal amount of a solvent in which both are soluble (e.g., methanol).
-
Solvent Screening: To each vial, add a different trial solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) until the solution becomes slightly turbid.
-
Crystallization: Allow the vials to stand at room temperature. If no crystals form, cool the vials to 4°C.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by treatment with a base and analyze the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for chiral HPLC separation issues.
References
-
Forgách, V., et al. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Liljeblad, A., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
O'Byrne, J., et al. (2015). Scheme 1 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone.... ResearchGate. [Link]
-
Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA. [Link]
-
De Souza, J. S., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Sillanpää, A., et al. (2017). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. PMC - NIH. [Link]
-
Török, B., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
The Organic Chemistry Tutor. (2014). Resolution by diastereomeric salts. YouTube. [Link]
-
Wang, Y., et al. (2019). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed. [Link]
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Purdue University. (2022). Agilent Chiral Chromatograph Training Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Strategies for Improving the Yield of Enantiomerically Pure Cyclopentenylamines
Welcome to the Technical Support Center for the synthesis of enantiomerically pure cyclopentenylamines. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and in-depth troubleshooting for the unique challenges encountered in this area of asymmetric synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs) & Strategy Selection
This section addresses high-level questions to guide your synthetic planning and choice of methodology.
Q1: What are the primary catalytic strategies for accessing enantiomerically pure cyclopentenylamines?
A1: The modern synthesis of chiral cyclopentylamines is dominated by asymmetric catalytic methods that offer high efficiency and stereocontrol.[1] The choice of strategy depends heavily on the available starting materials and the desired substitution pattern on the final molecule. The three main pillars are:
-
Asymmetric Catalysis on Prochiral Substrates: This is often the most direct route. It involves using a chiral catalyst to transform a prochiral starting material into a single enantiomer of the product. A state-of-the-art example is the Rhodium(III)-catalyzed C-H activation and ring-opening of strained olefins like 2,3-diazabicyclo[2.2.1]hept-5-enes.[2] This method uses chiral cyclopentadienyl (Cp) ligands to create densely functionalized cyclopentenylamines with excellent yields and high enantioselectivity.[2][3] Organocatalysis, employing small chiral organic molecules, is also a powerful tool for reactions like Michael additions and cycloadditions to form the cyclopentane core.[4][5][6]
-
Desymmetrization: This powerful strategy involves the enantioselective transformation of a prochiral or meso compound, which contains a plane of symmetry, into a chiral molecule. For instance, prochiral 2,2-disubstituted cyclopentene-1,3-diones can undergo asymmetric vinylogous addition or other catalytic transformations to generate highly functionalized chiral cyclopentane derivatives, which can then be converted to the target amines.[7] N-Heterocyclic Carbenes (NHCs) have also been successfully used to catalyze the desymmetrization of 1,3-diketones.[8]
-
Kinetic Resolution: This technique is applied when you start with a racemic mixture (a 50:50 mix of both enantiomers). A chiral catalyst or reagent is used that reacts much faster with one enantiomer than the other.[9] This allows for the separation of the unreacted, enantioenriched starting material from the product. For example, Ag(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been used for the efficient kinetic resolution of racemic cyclopentene-1,3-diones.[10] While the theoretical maximum yield for the resolved starting material is 50%, this method can be highly effective for obtaining material with very high enantiomeric excess (ee).[11]
Q2: How do I select the optimal chiral catalyst and ligand for my specific transformation?
A2: Catalyst and ligand selection is the most critical parameter for achieving high enantioselectivity and is highly substrate-dependent. There is no universal catalyst. The process must be empirical and guided by mechanistic understanding.
-
Start with Literature Precedent: Identify published methods for substrates similar to your own. The choice of metal (e.g., Rh, Pd, Co) and ligand class (e.g., chiral Cp, BINAP, phosphoramidites, NHCs, squaramides) provides a validated starting point.[1][3][6][12]
-
Screen a Catalyst/Ligand Kit: The most practical approach is to screen a panel of catalysts and ligands.[13] Many suppliers offer kits for this purpose. This allows you to quickly identify a "hit" that provides some level of enantioselectivity.
-
Understand the Ligand's Role: The ligand's structure creates a specific three-dimensional chiral environment around the metal center. Its steric bulk and electronic properties directly influence the transition state energies of the two competing pathways (leading to the R or S enantiomer). Fine-tuning these properties by modifying ligand substituents can significantly improve enantioselectivity.[14]
-
Consider Organocatalysts: For certain transformations like Michael additions, organocatalysts such as chiral squaramides or prolinol ethers can be highly effective and may offer milder reaction conditions and easier product purification compared to metal-based catalysts.[4][15]
Q3: My target has multiple stereocenters. How can I control diastereoselectivity as well as enantioselectivity?
A3: Controlling diastereoselectivity requires managing the relative orientation of newly formed stereocenters. The catalyst's chiral environment is the primary tool. In a catalyst-controlled reaction, the inherent facial bias of the substrate is overridden by the catalyst's structure. For example, in cascade Michael-Henry reactions to form functionalized cyclopentenes, cinchona alkaloid-derived thiosquaramide catalysts have been shown to provide excellent control over both diastereo- and enantioselectivity, yielding products with multiple stereocenters.[6] The choice of catalyst can favor the formation of the syn or anti diastereomer by stabilizing one transition state over the other.
Section 2: Troubleshooting Guide
This guide addresses specific, common issues encountered during synthesis and optimization.
Problem 1: Low Enantioselectivity (Low ee)
You've run your reaction, and chiral HPLC analysis shows a low enantiomeric excess.
| Potential Cause | Scientific Explanation & Causality | Troubleshooting Steps & Solutions |
| 1a: Suboptimal Catalyst or Ligand | The chiral pocket created by the ligand is not differentiating effectively between the two enantiotopic faces of the prochiral substrate. The energy difference between the two diastereomeric transition states is too small. | 1. Screen Diverse Ligands: Test ligands with different backbones and steric/electronic properties.[13] For example, if a BINAP-based ligand gives low ee, try a Josiphos or Trost ligand. 2. Fine-Tune the Ligand: If a ligand class shows promise (e.g., 20-40% ee), screen derivatives of that ligand with larger or smaller steric groups or with electron-donating/withdrawing substituents.[14] 3. Verify Catalyst Purity: Ensure the catalyst or ligand is pure and has not degraded during storage. |
| 1b: Incorrect Reaction Temperature | Higher temperatures provide more thermal energy (kT), which can overcome the small energy barrier (ΔΔG‡) between the desired and undesired transition states, leading to a loss of selectivity. | 1. Lower the Temperature: This is the most common and effective strategy. Reducing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C often dramatically increases enantioselectivity.[13] 2. Monitor Kinetics: Be aware that lowering the temperature will slow the reaction rate, so reaction times may need to be extended. |
| 1c: Inappropriate Solvent | The solvent can interact with the catalyst or substrate, altering the conformation and stability of the catalytic complex and the transition states. A coordinating solvent might compete with the substrate for binding to the metal center, disrupting the chiral environment. | 1. Screen Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Non-polar, non-coordinating solvents are often a good starting point.[14] 2. Check Solubility: Ensure all components, especially the catalyst, are fully soluble at the reaction temperature. |
| 1d: Racemization | The desired product may be forming with high ee initially, but is then racemizing under the reaction conditions (e.g., presence of acid/base, elevated temperature) or during workup/purification. | 1. Monitor ee Over Time: Take aliquots from the reaction at different time points and analyze the ee. If ee decreases over time, racemization is likely occurring. 2. Modify Workup: Use a buffered aqueous solution for the workup or minimize exposure to acidic or basic conditions. 3. Purify at Low Temperature: Perform chromatography and solvent evaporation at reduced temperatures. |
Problem 2: Low Chemical Yield or Incomplete Conversion
Your reaction stalls, or the yield of the desired cyclopentenylamine is poor.
| Potential Cause | Scientific Explanation & Causality | Troubleshooting Steps & Solutions |
| 2a: Catalyst Deactivation | The active catalytic species is being consumed by side reactions, impurities (water, oxygen), or product inhibition. The turnover number (TON) is low. | 1. Use Anhydrous/Degassed Reagents: Ensure all solvents and reagents are rigorously dried and degassed. Running the reaction under an inert atmosphere (N₂ or Ar) is critical, especially for oxygen-sensitive catalysts. 2. Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading can reveal if deactivation is the primary issue. However, this is not an ideal long-term solution. 3. Check Substrate Purity: Impurities in the starting material can act as catalyst poisons. |
| 2b: Suboptimal Concentration | Reaction kinetics can be highly dependent on concentration. For bimolecular reactions, lower concentrations will slow the rate. For reactions with catalyst inhibition, high concentrations can be detrimental. | 1. Vary Concentration: Run the reaction at different molarities (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal concentration. |
| 2c: Unfavorable Reaction Kinetics | The activation energy for the reaction is too high under the current conditions, resulting in a slow reaction rate. | 1. Increase Temperature: This is a trade-off, as it may negatively impact enantioselectivity.[13] Find a balance between acceptable rate and ee. 2. Use Additives: Some reactions benefit from additives. For example, a co-catalyst or a Lewis acid might accelerate a key step in the catalytic cycle. |
Section 3: Key Experimental Protocols
Protocol 1: Enantioselective Synthesis of a Chiral Cyclopentenylamine via Rh(III)-Catalyzed C-H Functionalization/Ring-Opening
This protocol is adapted from a state-of-the-art method for synthesizing densely functionalized chiral cyclopentenylamines and demonstrates a powerful catalytic strategy.[2]
Reaction: Aryl ketoxime ether + 2,3-diazabicyclo[2.2.1]hept-5-ene → Chiral Cyclopentenylamine
Materials:
-
Chiral CpRh(I)(cod) precatalyst
-
Bis(o-toluoyl) peroxide (BPO) as oxidant
-
Aryl ketoxime ether (Substrate 1)
-
2,3-Diazabicyclo[2.2.1]hept-5-ene derivative (Substrate 2)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Procedure:
-
Preparation: In a glovebox, add the chiral CpRh(I)(cod) precatalyst (0.005 mmol, 2.5 mol%) and bis(o-toluoyl) peroxide (0.01 mmol, 5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl ketoxime ether (0.2 mmol, 1.0 equiv) and the 2,3-diazabicyclo[2.2.1]hept-5-ene derivative (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DCE (1.0 mL) to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the enantiomerically enriched cyclopentenylamine product.
-
Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or SFC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Purpose: To separate and quantify the two enantiomers of the synthesized product to determine its optical purity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, OD-H). The choice of column is crucial and often requires screening.
-
HPLC-grade solvents (e.g., isopropanol, hexanes/heptane).
-
Sample of the purified product.
-
Racemic sample of the product (for method development).
Step-by-Step Procedure:
-
Method Development (using the racemic sample): a. Dissolve a small amount of the racemic product in the mobile phase solvent. b. Screen different chiral columns and mobile phase compositions (e.g., 90:10 Hexane:Isopropanol, 95:5, 80:20) to achieve baseline separation of the two enantiomer peaks. c. Optimize the flow rate (e.g., 1.0 mL/min) and detection wavelength (based on the product's UV absorbance).
-
Sample Analysis: a. Prepare a dilute solution of your enantiomerically enriched product in the mobile phase. b. Inject the sample onto the HPLC system using the optimized method developed in step 1. c. Record the chromatogram.
-
Data Interpretation: a. Identify the two peaks corresponding to the two enantiomers. b. Integrate the area under each peak. c. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Section 4: Visualizations & Workflows
Diagram 1: Strategy Selection Workflow
Caption: A decision tree for troubleshooting low enantioselectivity.
Diagram 3: Simplified Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Ring-Opening
Caption: Simplified catalytic cycle for a Rh(III)-catalyzed reaction.
References
- Benchchem. Chiral Cyclopentylamines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Application.
-
Yao, H., et al. (2018). Ag(I)-Catalyzed Kinetic Resolution of Cyclopentene-1,3-diones. Organic Letters, 20(12), 3482–3486. Available from: [Link]
-
ResearchGate. Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives. Available from: [Link]
- Benchchem. Navigating the Landscape of Kinetic Resolution: A Comparative Guide for Researchers.
-
Kaur, M., & Singh, V. (2017). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Toma, M., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 130–136. Available from: [Link]
- Benchchem. Technical Support Center: Asymmetric Synthesis of Cyclopentenes.
-
Wikipedia. Kinetic resolution. Available from: [Link]
-
Wang, Y., et al. (2019). Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentenes Containing a Quaternary Chiral Center via a Thiosquaramide-Catalyzed Cascade Michael-Henry Reaction. The Journal of Organic Chemistry, 84(23), 15655–15661. Available from: [Link]
-
Zarate, C., & Glorius, F. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198–13224. Available from: [Link]
-
ResearchGate. (PDF) Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. Available from: [Link]
- Benchchem. Technical Support Center: Synthesis of Chiral Cyclopentenes.
-
Pi, C., et al. (2019). An Enantioselective Cpx Rh(III)-Catalyzed C-H Functionalization/Ring-Opening Route to Chiral Cyclopentenylamines. Angewandte Chemie International Edition, 58(8), 2514–2518. Available from: [Link]
-
Taylor & Francis Online. Kinetic resolution – Knowledge and References. Available from: [Link]
-
MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available from: [Link]
-
Chow, K. Y., & Scheidt, K. A. (2009). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 131(42), 15316–15327. Available from: [Link]
- Benchchem. Improving enantioselectivity in the asymmetric synthesis of "2-Penten-1-ol, 4-methyl-".
-
Wang, Z., et al. (2019). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Enantioselective Cpx Rh(III)-Catalyzed C-H Functionalization/Ring-Opening Route to Chiral Cyclopentenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentenes Containing a Quaternary Chiral Center via a Thiosquaramide-Catalyzed Cascade Michael-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Ag(I)-Catalyzed Kinetic Resolution of Cyclopentene-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
stability issues of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate during storage
Welcome to the technical support guide for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this critical chiral building block. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.
Overview of Chemical Stability
This compound is a bifunctional molecule containing a secondary allylic amine, a methyl ester, and a strained cyclopentene ring. Each of these features contributes to its synthetic utility but also presents specific stability challenges. The compound is most commonly supplied as a hydrochloride salt to enhance its shelf life. The protonation of the amine group significantly reduces its nucleophilicity and susceptibility to oxidation by tying up the lone pair of electrons.[1] However, improper storage and handling can still lead to degradation.
The primary stability concerns for this molecule are:
-
Oxidation: The allylic amine is susceptible to oxidation, which can occur at the nitrogen atom or the double bond.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acid or base.
-
Epimerization: As a chiral molecule, maintaining the stereochemical integrity at the C1 and C4 positions is crucial. Basic conditions or elevated temperatures could potentially lead to epimerization.[2][3]
-
Oligomerization/Polymerization: The strained cyclopentene ring and the presence of the reactive amine and alkene functionalities could lead to self-reaction or polymerization over time, especially if the free base is handled at elevated temperatures.
This guide will provide you with the necessary information to mitigate these risks.
Troubleshooting Guide: Common Issues
This section addresses specific issues you may encounter during the storage and use of this compound.
Question 1: I noticed the color of the solid has changed from white/off-white to yellow or brown. What does this mean?
A change in color is a common indicator of chemical degradation. For allylic amines, this often points towards oxidation.
Likely Cause:
-
Oxidation of the Amine: The primary amine group is susceptible to aerial oxidation, which can lead to the formation of colored impurities such as N-oxides or products of further degradation.[4] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures. Even as a hydrochloride salt, prolonged or improper storage can lead to some degradation.
Troubleshooting Workflow:
Caption: Hydrolysis of the methyl ester.
Recommended Actions:
-
Confirm Identity of Impurity: Use LC-MS to confirm the presence of the carboxylic acid impurity (mass will be 14 units less than the starting material).
-
Quantify Impurity: Use qNMR or HPLC with a standard to determine the percentage of the hydrolyzed product.
-
Dry Solvents and Reagents: When using the compound in a reaction, ensure all solvents and other reagents are anhydrous to prevent further hydrolysis.
-
Storage: Store the compound in a desiccator, even inside the refrigerator, to minimize exposure to moisture.
Question 3: I am concerned about the enantiomeric purity of my stored material. How can I check for epimerization?
Maintaining enantiomeric purity is critical for any chiral building block. [5]Epimerization at either the C1 or C4 stereocenter would result in the formation of diastereomers, which could compromise your synthesis.
Likely Cause:
-
Epimerization: Abstraction of a proton at either C1 or C4 by a base, followed by re-protonation, can lead to inversion of the stereocenter. [6]While the hydrochloride salt is acidic and should protect against this, exposure of the free base to basic conditions, even a basic solvent or amine additives in a reaction, could trigger this process. Elevated temperatures can also increase the rate of epimerization. [3] Recommended Actions:
-
Analytical Method: The most reliable way to check for epimerization is through chiral chromatography (HPLC or SFC) using a suitable chiral stationary phase. [7][8]This will allow you to separate and quantify the desired enantiomer from any diastereomers that may have formed.
-
NMR Analysis: In some cases, high-field NMR with a chiral solvating agent may be used to detect diastereomers. [9]3. Handling Precautions: When working with the free base form of this compound, avoid basic conditions and elevated temperatures for extended periods. If a base is required for a reaction, use a non-nucleophilic, sterically hindered base and perform the reaction at the lowest possible temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability?
For optimal long-term stability, this compound hydrochloride should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) [2][7] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) [10] | Prevents oxidation of the allylic amine. |
| Light | Amber vial or in the dark | Protects against light-catalyzed degradation. |
| Moisture | Tightly sealed container, preferably in a desiccator | Prevents hydrolysis of the methyl ester. |
Q2: I need to use the free base of this compound. How should I handle it?
The free base is significantly less stable than the hydrochloride salt. If you need to generate the free base:
-
Use Immediately: Prepare only the amount needed for your reaction and use it immediately.
-
Avoid Excess Base: Use a stoichiometric amount of a mild base (e.g., NaHCO₃, Na₂CO₃) for the salt-to-free base conversion. Avoid strong bases like NaOH or alkoxides.
-
Low Temperature: Perform the extraction and subsequent reaction at low temperatures (0°C or below) to minimize degradation.
-
Inert Atmosphere: Always handle the free base under an inert atmosphere.
Q3: What analytical techniques are best for routine quality control of this compound?
| Technique | Purpose | What to Look For |
| ¹H NMR | Structural confirmation and purity assessment | Correct chemical shifts and integrations; absence of signals from common impurities like methanol (from hydrolysis) or solvent residue. |
| LC-MS | Purity assessment and impurity identification | A single major peak for the parent ion; detection of potential oxidation products (M+16), hydrolysis products (M-14), or dimers (2M). |
| Chiral HPLC/SFC | Enantiomeric/Diastereomeric purity | A single peak corresponding to the correct enantiomer; absence of peaks for other stereoisomers. [8] |
| FT-IR | Functional group confirmation | Presence of characteristic peaks for N-H, C=O (ester), and C=C bonds. For the HCl salt, a broad N-H stretch is expected around 2200-3000 cm⁻¹. [11] |
By following these guidelines, you can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in your research and development endeavors.
References
- BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. BenchChem Technical Support.
-
Donoghue, P. J., et al. (2009). Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines. The Journal of Organic Chemistry, 74(16), 6245–6255. [Link]
-
Pawliczek, M., et al. (2019). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society, 141(34), 13444–13449. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]
-
van Benthem, R. A. T. M., et al. (1994). Palladium(ii)-catalysed Oxidation of Allylic Amines with Molecular Oxygen. Journal of the Chemical Society, Chemical Communications, (3), 357-359. [Link]
-
de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(3), 323-333. [Link]
-
ResearchGate. (n.d.). Oxidation of tertiary allylic amines followed by a-[12][13]Meisenheimer rearrangement. [Link]
-
Wang, Y., et al. (2018). Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. New Journal of Chemistry, 42(10), 7512-7515. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25959-25964. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Vargas-Rivera, M. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]
- US Patent 5508455A. (1996). Hydrolysis of methyl esters for production of fatty acids.
-
ResearchGate. (2017). Cyclopentadiene: The Impact of Storage Conditions on Thermal Stability. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Kim, K. S., et al. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(7), 2633–2642. [Link]
- BenchChem. (2025). avoiding epimerization during derivatization of (S)-3-amino-1-methylazepan-2-one. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
Zaini, N. A. S., et al. (2019). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 21(1), 32-43. [Link]
-
Welch, C. J., et al. (2014). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 25(1), 1-10. [Link]
-
Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. Palladium(II)-catalysed oxidation of allylic amines with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Deprotection Steps for Boc-Protected Aminocyclopentenes
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of aminocyclopentenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this critical synthetic step.
The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] However, the deprotection of Boc-aminocyclopentenes can present unique challenges, including incomplete reactions, side-product formation, and difficulties in product isolation. This resource aims to provide practical, experience-driven solutions to these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of Boc-aminocyclopentenes, offering potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak or the concentration is too low, the reaction kinetics will be slow, leading to incomplete conversion. | Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing to 50% TFA in DCM.[3][4] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[3] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Some substrates, particularly those with steric hindrance around the amine, may require longer reaction times or elevated temperatures to proceed to completion.[3] | Extend the reaction time, monitoring progress every 30-60 minutes by TLC or LC-MS.[3][5] Gentle heating (e.g., to 40 °C) can also be considered for stubborn substrates, but be mindful of potential side reactions. |
| Poor Solubility | If the Boc-protected aminocyclopentene is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. | Choose a solvent system that ensures complete dissolution of the starting material.[3] Co-solvents may be necessary. For TFA deprotections, DCM is common.[3][5] For HCl/dioxane, adding a minimal amount of methanol can sometimes improve solubility.[6] |
| Steric Hindrance | The bulky nature of the cyclopentene ring or other substituents on the molecule can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.[3] | In addition to stronger acid/longer reaction times, consider alternative deprotection methods that may be less sensitive to steric bulk. |
| Reagent Quality | TFA is hygroscopic, and the presence of water can reduce its effective acidity, leading to a slower reaction.[3] | Use a fresh, unopened bottle of TFA or ensure it has been properly stored. |
Issue 2: Formation of Unexpected Side Products
Your reaction mixture shows multiple spots on TLC, or your LC-MS indicates the presence of species with unexpected molecular weights.
| Possible Cause | Explanation | Suggested Solution |
| Alkylation by tert-butyl Cation | The deprotection mechanism generates a reactive tert-butyl cation.[1][7] This electrophile can alkylate nucleophilic sites on your aminocyclopentene or other functional groups in the molecule.[8] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[1] |
| Acid-Sensitivity of Other Functional Groups | The harsh acidic conditions required for Boc deprotection can affect other acid-labile functional groups in your molecule, such as esters, acetals, or silyl ethers.[9][10] | If your substrate contains acid-sensitive groups, consider using milder deprotection conditions. This could involve using a lower concentration of acid at 0 °C or exploring alternative, non-acidic deprotection methods.[10] For substrates with sensitive esters, using HCl in an organic solvent may be preferable to TFA.[11] |
| Oligomerization/Polymerization | The newly deprotected aminocyclopentene can be nucleophilic and may react with any remaining electrophilic species or with itself under certain conditions, leading to oligomers. | Ensure complete and rapid neutralization of the acid after the reaction is complete. Workup the reaction promptly upon completion. |
Issue 3: Difficult Product Isolation and Workup
You are struggling to isolate the deprotected aminocyclopentene as a clean, free amine after the reaction.
| Possible Cause | Explanation | Suggested Solution |
| Product is Water-Soluble as the Ammonium Salt | The deprotected amine exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride) in the acidic reaction mixture. These salts are often highly polar and can have significant water solubility, leading to poor extraction into organic solvents.[12] | During the workup, carefully neutralize the reaction mixture with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).[5][13] This will generate the free amine, which is typically less water-soluble and more readily extracted into an organic solvent like DCM or ethyl acetate.[14] |
| Emulsion Formation During Extraction | The presence of salts and potentially amphiphilic molecules can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. | Add brine (saturated aqueous NaCl) to the extraction mixture to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® can be effective. |
| Product is an Oily or Sticky Solid | Amine salts, particularly TFA salts, are often isolated as oils or sticky solids rather than crystalline, free-flowing powders, which can complicate handling and purification.[6] | Consider switching the deprotection reagent to 4M HCl in dioxane. The resulting hydrochloride salts are often more crystalline and easier to handle than TFA salts.[6] Alternatively, after neutralization and extraction, co-evaporation with a solvent like toluene can help remove residual volatile impurities.[6] |
| Hydrolysis of Other Functional Groups During Basic Workup | If your molecule contains base-labile groups like esters, the basic workup required to generate the free amine can cause unintended hydrolysis.[12] | If a basic workup is not feasible, consider isolating the amine as its salt. After removing the reaction solvent and excess acid in vacuo, the resulting salt can sometimes be precipitated or triturated with a non-polar solvent like diethyl ether.[5] Alternatively, solid-phase extraction (SPE) or the use of a basic resin like Amberlyst A21 can be employed to neutralize and isolate the product without a biphasic workup.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of an aminocyclopentene?
A1: The most common methods involve treating the Boc-protected substrate with a strong acid in an anhydrous organic solvent.[3] Typical conditions are:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 30 minutes to a few hours.[3][4][5]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane, often used neat or with a co-solvent, at room temperature for 1 to 4 hours.[3][5]
Q2: How do I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution is an effective way to visualize the free amine, which will typically appear as a colored spot.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[5]
Q3: Are there milder or alternative methods for Boc deprotection if my compound is acid-sensitive?
A3: Yes, several alternative methods exist for acid-labile substrates:
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, sometimes in a high-boiling solvent like diphenyl ether or even neat.[16] Water at reflux has also been shown to be effective for some substrates.[2][17]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave Boc groups, sometimes with greater tolerance for other acid-sensitive functionalities.[9][18]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for N-Boc deprotection, proceeding at room temperature and tolerant of various functional groups.[19][20]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-BEA) can be used for continuous flow deprotection, which can offer advantages in terms of workup and catalyst recyclability.[21]
Q4: When should I use scavengers, and which ones are appropriate?
A4: Scavengers should be used whenever your aminocyclopentene or other parts of your molecule contain nucleophilic functional groups that could be alkylated by the tert-butyl cation generated during deprotection.[1][8] This is particularly important for substrates containing electron-rich aromatic rings, thiols, or thioethers.[4][8] A common scavenger is triethylsilane (TES), typically used at 5-10 vol%.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is suitable for most robust aminocyclopentene substrates.
Materials:
-
Boc-protected aminocyclopentene
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected aminocyclopentene in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
To the stirred solution at room temperature, add TFA (typically 0.5 to 1 volume equivalent relative to DCM, e.g., 5 mL of TFA for 10 mL of DCM).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., every 30 minutes).[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.[6]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method is often preferred when the resulting hydrochloride salt is expected to be a crystalline solid, or to avoid potential trifluoroacetylation side reactions.[22]
Materials:
-
Boc-protected aminocyclopentene
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve the Boc-protected aminocyclopentene in a minimal amount of a suitable solvent (like DCM or methanol) if necessary, or add the HCl solution directly if the substrate is soluble.
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether.[5]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[5] This salt can be used directly in subsequent steps or neutralized as described in Protocol 1 to yield the free amine.
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.[1][7]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision workflow for troubleshooting incomplete reactions.
References
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- BenchChem. (n.d.). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis.
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Boc Deprotection with TFA.
- Reddit. (2023). Boc De-protection. r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2021). Mixture neutralization after Boc deprotection?.
- Reaction Chemistry & Engineering. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Retrieved from [Link]
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. xray.uky.edu [xray.uky.edu]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Chiral HPLC Method Development for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: A Comparative Guide
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore a cornerstone of modern drug design. (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount for the successful synthesis of downstream targets. This guide provides an in-depth, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this specific molecule, comparing various stationary and mobile phases, and exploring alternative analytical technologies.
The Analytical Challenge: Resolving Enantiomers of a Cyclic Amino Acid Ester
The target analyte, this compound, possesses two stereocenters, a primary amine, and an ester functional group. This combination of features presents a unique challenge for chiral recognition. The primary amine is prone to strong interactions with residual silanols on the silica support of many chiral stationary phases (CSPs), potentially leading to poor peak shape and resolution. The overall goal is to achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers with good peak symmetry and a reasonable analysis time.
A Systematic Approach to Chiral Method Development
The non-predictive nature of chiral chromatography necessitates a systematic screening approach.[1] Our strategy will focus on screening a diverse set of polysaccharide-based and cyclofructan-based CSPs under both normal phase and polar organic conditions. The rationale behind this selection is the proven success of these phases in resolving a wide range of chiral amines and amino acid esters.[2][3]
Part 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening
The initial screening is the most critical phase. The choice of CSP is the primary driver of enantioselectivity.[3]
Experimental Protocol: CSP and Mobile Phase Screening
-
CSP Selection:
-
Polysaccharide-based:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Cyclofructan-based:
-
Larihc® CF6-P (based on cyclofructan 6)
-
-
-
Mobile Phase Systems:
-
Normal Phase (NP):
-
Hexane/Isopropanol (IPA) (90:10, v/v)
-
Hexane/Ethanol (EtOH) (90:10, v/v)
-
-
Polar Organic (PO):
-
Acetonitrile (ACN)/Methanol (MeOH) (99:1, v/v)
-
ACN/EtOH (99:1, v/v)
-
-
-
Additives:
-
For basic analytes like our target molecule, a basic additive is crucial to suppress interactions with residual silanols and improve peak shape.
-
Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to all mobile phases.
-
-
An acidic additive can sometimes enhance chiral recognition.
-
In a separate screen, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phases.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
Rationale for Choices:
-
Polysaccharide CSPs: These are the most widely used CSPs due to their broad applicability. The different derivatives (amylose vs. cellulose, and various phenylcarbamate substitutions) offer a diverse range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[2][4]
-
Cyclofructan CSPs: These have shown excellent performance for the separation of primary amines.[5]
-
Mobile Phases: NP and PO modes are the most common for polysaccharide and cyclofructan CSPs. The choice of alcohol modifier (IPA, EtOH, MeOH) can significantly impact selectivity.
-
Additives: The basic nature of the analyte necessitates a basic additive to achieve good peak shape. An acidic additive is screened as it can sometimes protonate the analyte and lead to different interactions with the CSP.[6]
Expected Outcomes and Data Presentation:
The screening results should be tabulated to allow for easy comparison of the performance of each CSP/mobile phase combination.
| CSP | Mobile Phase | Additive | k'1 | k'2 | α (k'2/k'1) | Rs |
| Chiralpak IA | Hexane/IPA (90:10) | 0.1% DEA | 2.5 | 3.0 | 1.20 | 1.8 |
| Chiralpak IB | Hexane/IPA (90:10) | 0.1% DEA | 3.1 | 3.3 | 1.06 | 0.8 |
| ... | ... | ... | ... | ... | ... | ... |
k'1 and k'2 are the retention factors of the first and second eluting enantiomers, α is the separation factor, and Rs is the resolution.
Part 2: Method Optimization
Once a promising CSP and mobile phase system are identified from the screening phase (e.g., Chiralpak IA with Hexane/IPA/DEA showing the best initial resolution), the next step is to fine-tune the conditions to maximize resolution and efficiency.
Experimental Protocol: Method Optimization
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., IPA in Hexane) from 5% to 20% in 5% increments. This will have the most significant impact on retention and selectivity.
-
Additive Concentration: Optimize the concentration of the basic additive (e.g., DEA) between 0.05% and 0.2%. Too little may result in poor peak shape, while too much can sometimes reduce selectivity.
-
Flow Rate: Evaluate flow rates from 0.5 to 1.5 mL/min. Lower flow rates often improve resolution but increase analysis time.
-
Temperature: Investigate the effect of column temperature from 15 °C to 40 °C. Lower temperatures generally enhance enantioselectivity.
A systematic variation of these parameters will lead to an optimized method with the desired performance characteristics.
Comparison with Alternative Technologies
While chiral HPLC is the gold standard, it is prudent to consider alternative techniques, especially for high-throughput screening or preparative scale applications.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and being a "greener" technique due to the use of supercritical CO2 as the primary mobile phase.[7][8]
Comparative Advantages of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates, significantly reducing analysis times.
-
Solvent Reduction: SFC uses significantly less organic solvent, reducing both cost and environmental impact.[9]
-
Efficiency: SFC often yields higher efficiency separations compared to normal-phase HPLC.
Considerations for SFC Method Development:
The same polysaccharide and cyclofructan CSPs can be used in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol). Basic additives are also commonly used for amine-containing compounds.
Indirect Method: Chiral Derivatization
This approach involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[10][11] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Workflow for Chiral Derivatization:
-
Select a CDA: For a primary amine, suitable CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.[10]
-
Derivatization Reaction: React the racemic analyte with an enantiomerically pure CDA.
-
Achiral HPLC Separation: Separate the resulting diastereomers on a C18 column using a standard reversed-phase mobile phase (e.g., ACN/water with 0.1% formic acid).
Comparison of Direct vs. Indirect Methods:
| Feature | Direct Chiral HPLC | Indirect (Derivatization) |
| Method Development | Can be time-consuming due to CSP screening. | Often simpler as it uses standard achiral columns. |
| Sample Preparation | Minimal, just dissolve the sample. | Requires a chemical reaction, which adds a step and can introduce errors. |
| Purity of Reagent | Not applicable. | Requires an enantiomerically pure CDA. |
| Quantitation | Direct quantitation of enantiomers. | Assumes equal reaction rates for both enantiomers. |
| Preparative Scale | Feasible. | Difficult to remove the chiral auxiliary post-separation. |
Conclusion
The development of a robust and reliable chiral HPLC method for this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. A systematic screening of polysaccharide and cyclofructan-based chiral stationary phases under normal phase and polar organic conditions, with the appropriate use of basic additives, is the most effective strategy. While direct chiral HPLC remains the preferred method for its simplicity and accuracy, alternative techniques like SFC offer significant advantages in terms of speed and sustainability. The indirect method of chiral derivatization can be a useful tool, particularly when a suitable chiral stationary phase cannot be readily identified. By following the principles and protocols outlined in this guide, researchers can confidently develop and optimize a chiral separation method that meets the stringent requirements of the pharmaceutical industry.
References
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-218. [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013, May 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America. [Link]
- Gal, J., & Sedman, A. J. (1984). R-α-Methylbenzyl isothiocyanate, a new and convenient chiral derivatizing agent for the separation of enantiomeric amino compounds by high-performance liquid chromatography.
-
Hellinger, R., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(11), 1493. [Link]
- Ismail, O. S., et al. (2018). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-218. [Link]
-
Matarashvili, I., et al. (2013). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Journal of Chemistry, 2013, 1-13. [Link]
-
Patel, B. K., & Regalado, E. L. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Toyo'oka, T. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
- Voelkel, A. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In High Performance Liquid Chromatography in Pharmaceutical Analyses (pp. 147-158). Springer.
-
Wikipedia contributors. (2023, April 29). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Wiley, J. P. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Zhang, Y., et al. (2012). Chiral Separation by HPLC. In Separation Science and Technology (Vol. 10, pp. 1-28). Academic Press.
-
Zhang, T., et al. (2010). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 15(1), 1-38. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Guide to the Spectroscopic Characterization of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: A Predictive Approach
In the landscape of modern drug discovery and development, chiral synthons play a pivotal role in constructing complex molecular architectures with precise stereochemistry. (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is one such critical building block, offering a rigid cyclopentene scaffold functionalized with both an amine and a methyl ester in a specific spatial arrangement. Its utility in the synthesis of carbocyclic nucleoside analogues and other bioactive molecules makes a thorough understanding of its analytical characterization essential for researchers.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, we present a robust, predictive framework grounded in fundamental principles of spectroscopy. This approach not only offers a reliable benchmark for researchers synthesizing this compound but also serves as an educational tool for interpreting the spectra of similarly functionalized carbocyclic molecules.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton environment. These predictions are based on established chemical shift ranges for analogous functional groups and spin-spin coupling theory.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H1 | 3.4 - 3.6 | m | J(H1, H2) ≈ 2-3, J(H1, H5a) ≈ 7-9, J(H1, H5b) ≈ 4-6 | Allylic to the double bond and adjacent to the chiral center bearing the ester. Deshielded by the ester group. |
| H2 | 5.8 - 6.0 | m | J(H2, H3) ≈ 5-6, J(H2, H1) ≈ 2-3, J(H2, H4) ≈ 2-3 | Vinylic proton, deshielded by the double bond. |
| H3 | 5.9 - 6.1 | m | J(H3, H2) ≈ 5-6, J(H3, H4) ≈ 2-3 | Vinylic proton, deshielded by the double bond. |
| H4 | 4.0 - 4.2 | m | J(H4, H5a) ≈ 7-9, J(H4, H5b) ≈ 4-6, J(H4, H2/H3) ≈ 2-3 | Allylic to the double bond and attached to the carbon bearing the amino group. Deshielded by the nitrogen atom. |
| H5a, H5b | 2.0 - 2.2 (H5a), 2.6 - 2.8 (H5b) | m | J(H5a, H5b) ≈ 12-14, J(H5a/b, H1/H4) ≈ 4-9 | Diastereotopic methylene protons. H5b is cis to the ester and amine, likely experiencing more deshielding. |
| -OCH₃ | 3.7 - 3.8 | s | - | Methyl ester protons, typically a sharp singlet. |
| -NH₂ | 1.5 - 2.5 | br s | - | Amine protons, chemical shift can vary with solvent and concentration. Often a broad singlet. |
graph MolStructure_H { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; bgcolor="#FFFFFF";// Nodes for atoms C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1.5,1.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"]; C5 [label="C", pos="-0.5,-0.5!"];
// Nodes for substituents COOCH3 [label="COOCH₃", pos="-1.2,1.8!"]; NH2 [label="NH₂", pos="1.5,-2!"];
// Nodes for hydrogens H1 [label="H1", pos="-0.8,0.5!"]; H2 [label="H2", pos="2.3,1.8!"]; H3 [label="H3", pos="3,0!"]; H4 [label="H4", pos="1.8,-0.5!"]; H5a [label="H5a", pos="-1.3,-1!"]; H5b [label="H5b", pos="0,-1.3!"];
// Edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- COOCH3 [label=""]; C4 -- NH2 [label=""]; C1 -- H1 [label=""]; C2 -- H2 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5a [label=""]; C5 -- H5b [label=""]; }
Figure 1. Molecular structure of this compound with proton labeling.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The predicted chemical shifts are based on the hybridization of the carbon atoms and the nature of their substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 172 - 175 | Carbonyl carbon of the methyl ester. |
| C2 | 130 - 135 | Alkene carbon. |
| C3 | 132 - 137 | Alkene carbon. |
| C4 | 55 - 60 | Carbon bearing the amino group. |
| C1 | 45 - 50 | Carbon bearing the methyl ester group. |
| C5 | 38 - 43 | Methylene carbon of the cyclopentene ring. |
| -OCH₃ | 51 - 53 | Methyl carbon of the ester. |
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, with a molecular formula of C₇H₁₁NO₂, the expected mass spectrometric behavior is as follows:
-
Molecular Weight: 141.17 g/mol
-
Exact Mass: 141.07898 u
-
Expected Molecular Ion Peaks:
-
Electron Ionization (EI): A molecular ion peak ([M]⁺˙) at m/z 141.
-
Electrospray Ionization (ESI): A protonated molecular ion peak ([M+H]⁺) at m/z 142.
-
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is dictated by the functional groups present. The ester and amino groups, along with the cyclopentene ring, will direct the cleavage pathways.
A Comparative Guide to the Synthetic Routes of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: A Key Chiral Building Block
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, most notably carbocyclic nucleoside analogues with potent antiviral activities. Its rigid cyclopentene scaffold and stereochemically defined amino and carboxyl functionalities make it an attractive synthon for drug development professionals. This guide provides an in-depth comparison of the most prevalent and emerging synthetic strategies to access this valuable molecule, with a focus on providing actionable experimental details and objective performance metrics.
Introduction: The Significance of a Chiral Synthon
The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound serves as a critical starting material for the synthesis of drugs such as Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV. This guide will explore and compare two distinct and powerful strategies for its preparation: a widely implemented chemoenzymatic approach and a modern asymmetric desymmetrization strategy.
Route 1: The Chemoenzymatic Workhorse - Enzymatic Resolution of Racemic Vince Lactam
The most established and industrially applied route to this compound begins with the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This approach leverages the exquisite stereoselectivity of enzymes to effect a kinetic resolution, separating the desired enantiomer from the racemate.
Causality Behind the Experimental Choices
The core of this strategy lies in the enzymatic kinetic resolution. Enzymes, being chiral catalysts, can differentiate between the two enantiomers of the racemic Vince lactam, selectively catalyzing the hydrolysis of one enantiomer while leaving the other intact. This method is favored for its high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and its operation under mild, environmentally benign conditions. The subsequent chemical steps are designed to be robust and high-yielding, converting the resolved lactam into the target ester.
Experimental Protocol: Chemoenzymatic Synthesis
Part A: Enzymatic Kinetic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
This protocol utilizes a (+)-γ-lactamase to selectively hydrolyze the (+)-enantiomer of Vince lactam, leaving the desired (-)-enantiomer unreacted.
-
Materials:
-
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Recombinant (+)-γ-lactamase from Microbacterium hydrocarbonoxydans or a similar commercially available γ-lactamase.[1]
-
Potassium phosphate buffer (pH 7.5)
-
Dichloromethane
-
-
Procedure:
-
Prepare a solution of racemic Vince lactam in potassium phosphate buffer. The concentration can be optimized but can be as high as 4.0 M.[2]
-
Add the (+)-γ-lactamase to the solution. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by chiral HPLC. The reaction is typically complete when approximately 50% conversion is reached, indicating that one enantiomer has been fully hydrolyzed.
-
Upon completion, extract the unreacted (-)-Vince lactam from the aqueous solution using dichloromethane.
-
The aqueous layer contains the hydrolyzed product, (+)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with high enantiomeric excess (>99% ee).[1][3]
-
Part B: Acid-Catalyzed Methanolysis of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Materials:
-
(-)-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Methanol
-
Thionyl chloride or methanolic HCl
-
Triethylamine
-
L-(+)-tartaric acid
-
-
Procedure:
-
Dissolve the enantiomerically pure (-)-Vince lactam in methanol.
-
Cool the solution to 10-15 °C and slowly add thionyl chloride dropwise, maintaining the temperature below 30 °C.[4] Alternatively, a solution of methanolic hydrochloride can be used.
-
Stir the reaction mixture for a few hours at room temperature. The reaction involves the acid-catalyzed opening of the lactam ring by methanol to form the corresponding amino ester.
-
Distill off the methanol under reduced pressure.
-
To the residue, add methanol, water, and L-(+)-tartaric acid. Adjust the pH to 4.0-4.5 with triethylamine to precipitate the tartrate salt of the product.
-
Filter the solid, wash with methanol, and dry to obtain this compound L-hydrogen tartrate salt. The free base can be obtained by treatment with a suitable base.
-
Visualizing the Chemoenzymatic Route
Caption: Chemoenzymatic synthesis of the target compound.
Route 2: The Modern Approach - Asymmetric Desymmetrization of a Meso-Diol
A more contemporary strategy to access chiral cyclopentene derivatives involves the asymmetric desymmetrization of a prochiral or meso starting material. This approach is highly atom-economical as, in principle, it can convert the entire starting material into the desired enantiomer.
Causality Behind the Experimental Choices
The desymmetrization of a meso-compound, such as cis-3,5-diacetoxycyclopent-1-ene, relies on a chiral catalyst to selectively react with one of the two enantiotopic functional groups. This strategy avoids the inherent 50% yield limitation of a classical kinetic resolution. Lipases are often employed for this purpose due to their ability to catalyze enantioselective acylations or hydrolyses under mild conditions. The subsequent chemical transformations would then convert the desymmetrized intermediate into the final product.
Conceptual Protocol: Asymmetric Desymmetrization
Part A: Lipase-Catalyzed Asymmetric Hydrolysis of a Meso-Diacetate
-
Conceptual Starting Material: cis-3,5-diacetoxycyclopent-1-ene (a meso-compound)
-
Enzyme: A lipase such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species.
-
Conceptual Procedure:
-
The meso-diacetate is dissolved in a suitable buffer and solvent system.
-
The lipase is added, and the mixture is stirred. The enzyme will selectively hydrolyze one of the acetate groups, leading to a chiral monoacetate and monoalcohol.
-
The reaction is monitored for enantiomeric excess, and the resulting chiral monoacetate is isolated.
-
Part B: Conversion of the Chiral Intermediate to the Target Molecule
The resulting chiral monoacetate would then need to undergo a series of transformations, including:
-
Introduction of the amino group with stereochemical control, potentially via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.
-
Introduction of the carboxylate functionality.
-
Functional group manipulations and deprotections to yield the final product.
Visualizing the Asymmetric Desymmetrization Route
Caption: Asymmetric desymmetrization approach.
Performance Comparison: A Head-to-Head Analysis
| Feature | Route 1: Chemoenzymatic Resolution | Route 2: Asymmetric Desymmetrization |
| Starting Material | Racemic Vince Lactam | Prochiral/meso-cyclopentene derivative |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 100% |
| Enantioselectivity | Typically excellent (>99% ee)[1][3] | Can be very high, but catalyst dependent |
| Number of Steps | Relatively short and well-optimized | Can be longer due to the need for functional group interconversions |
| Key Transformation | Enzymatic kinetic resolution | Catalytic asymmetric desymmetrization |
| Scalability | Proven for industrial scale | Potentially scalable, but may require more process development |
| Environmental Impact | Generally favorable due to mild enzymatic step | Dependent on the specific catalysts and reagents used |
Senior Application Scientist's Insights and Recommendations
The chemoenzymatic route starting from racemic Vince lactam is the undisputed workhorse for the synthesis of this compound on an industrial scale. Its primary advantages are the extremely high enantioselectivity of the enzymatic resolution step and the robustness of the overall process. While the theoretical yield of the resolution is 50%, the unwanted enantiomer can often be racemized and recycled, making the process more atom-economical in practice. For researchers and drug development professionals requiring a reliable and scalable source of this chiral building block, the chemoenzymatic route is the recommended and field-proven choice.
The asymmetric desymmetrization approach represents a more modern and elegant strategy from a synthetic chemistry perspective. Its main appeal lies in the potential to achieve a 100% theoretical yield from a prochiral starting material, thus being inherently more atom-economical. However, the development of a highly efficient and selective catalyst for the desymmetrization of a specific substrate can be a significant research undertaking. Furthermore, the subsequent conversion of the desymmetrized intermediate to the final product may require a multi-step sequence that needs to be carefully optimized. This route is an excellent choice for research and development settings where the exploration of novel synthetic strategies and the pursuit of high atom economy are primary goals.
References
-
Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9943–9951. [Link]
-
Wang, J., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01755-17. [Link]
-
Gao, S., et al. (2021). Enzymatic resolution of Vince lactam at 4.0 M by SvGL. Advanced Synthesis & Catalysis, 363(22), 5067-5072. [Link]
-
Zheng, G., et al. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(21), 4965-4968. [Link]
-
De la Pradilla, R. F., et al. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(11), 4817-4866. [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Comparing the Antiviral Activity of Carbocyclic Nucleoside Analogs
Published: January 13, 2026
Introduction: The Strategic Importance of Carbocyclic Nucleosides in Antiviral Therapy
Carbocyclic nucleoside analogs represent a cornerstone in the field of antiviral chemotherapy.[1][2] By replacing the furanose sugar's oxygen atom with a methylene group, these molecules gain significant hydrolytic stability against phosphorylases, which often translates to improved metabolic properties and pharmacokinetics.[1][3] This structural modification preserves the essential stereochemistry required for recognition by viral enzymes while offering a more robust chemical scaffold.
This guide provides a comparative analysis of key carbocyclic nucleoside analogs, offering researchers and drug development professionals a framework for evaluating their antiviral activity. We will delve into their mechanisms of action, compare their potency and cytotoxicity profiles, and provide detailed, field-tested protocols for their experimental evaluation. The objective is to equip scientists with the knowledge to make informed decisions in the selection and development of next-generation antiviral therapeutics.
Pillar 1: The Core Mechanism of Action
The antiviral effect of most nucleoside analogs, including carbocyclics, hinges on their ability to act as deceptive substrates for viral polymerases (such as reverse transcriptases or DNA polymerases).[4][5] The process is a classic example of targeted biochemical disruption:
-
Cellular Uptake and Activation: The analog enters the host cell via nucleoside transporters.
-
Host-Mediated Phosphorylation: Cellular kinases recognize the analog and sequentially phosphorylate it to its active triphosphate form.[5] This activation is a critical step, as the triphosphate is the species recognized by the viral polymerase.
-
Competitive Inhibition and Chain Termination: The activated triphosphate analog competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA strand. Because carbocyclic analogs lack the 3'-hydroxyl group essential for forming the next phosphodiester bond, their incorporation results in immediate and irreversible termination of nucleic acid chain elongation, thereby halting viral replication.[4]
Caption: General mechanism of antiviral action for carbocyclic nucleoside analogs.
Pillar 2: Comparative Analysis of Key Carbocyclic Analogs
For this guide, we will compare three prominent carbocyclic nucleoside analogs: Abacavir, Entecavir, and Carbovir. These compounds have been selected based on their clinical significance and distinct antiviral profiles.
-
Abacavir (ABC): A guanosine analog primarily used in the treatment of HIV infection. It is a potent inhibitor of HIV-1 reverse transcriptase.[6]
-
Entecavir (ETV): Another guanosine analog, considered one of the most potent inhibitors of hepatitis B virus (HBV) DNA polymerase.[7]
-
Carbovir (CBV): The parent compound from which Abacavir was developed. It also exhibits potent anti-HIV activity but has different metabolic properties.[6]
Data Presentation: In Vitro Potency and Cytotoxicity
The efficacy of an antiviral compound is not solely defined by its ability to inhibit a virus but also by its safety margin. This is quantified by the Selectivity Index (SI) , the ratio of the compound's cytotoxicity to its antiviral potency (SI = CC50 / EC50).[8][9] A higher SI value indicates a more promising therapeutic window, suggesting the drug is more toxic to the virus than to the host cell.[9][10]
| Compound | Virus Target | Cell Line | Antiviral Potency (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 | MT-4 | 0.03 - 0.08 | > 100 | > 1250 |
| Entecavir | HBV | HepG2 2.2.15 | 0.004 - 0.01 | > 30 | > 3000 |
| Carbovir | HIV-1 | MT-4 | 0.05 - 0.15 | 15 - 25 | ~160-500 |
Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are compiled from various literature sources and can vary based on the specific viral strain, cell line, and assay conditions used.
Field Insights: The data clearly illustrates why Abacavir was developed further than its parent, Carbovir. While both have potent anti-HIV activity, Abacavir's significantly lower cytotoxicity gives it a much wider and safer therapeutic window. Entecavir's sub-nanomolar potency against HBV sets a high benchmark for anti-HBV drug development.[7]
Pillar 3: Experimental Protocols for Antiviral Evaluation
Accurate and reproducible data is the bedrock of drug development. The following protocols are standard, robust methods for determining the cytotoxicity and antiviral activity of candidate compounds.
Workflow for Antiviral Compound Evaluation
The evaluation process is a systematic funnel, starting with assessing the compound's inherent toxicity to the host cells, followed by measuring its specific effect on viral replication.
Caption: Standard workflow for evaluating the in vitro efficacy of antiviral compounds.
Detailed Protocol 1: Cytotoxicity Assay (MTT Method)
Causality: Before testing for antiviral activity, one must determine the concentrations at which the compound itself is toxic to the host cells. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.[12]
Materials:
-
Host cell line (e.g., Vero, MT-4, HepG2)
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. A typical starting concentration might be 100 µM, serially diluted 2- or 3-fold. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells-only" (no compound) and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals) and add 100 µL of solubilization buffer to each well. Pipette up and down to ensure all crystals are dissolved.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells-only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[13]
Detailed Protocol 2: Antiviral Plaque Reduction Assay
Causality: The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral against lytic viruses.[14] A "plaque" is a clear zone in a cell monolayer that results from virus-induced cell lysis and death.[15][16] The assay measures the ability of a compound to reduce the number of these plaques, providing a direct measure of its inhibitory effect on viral replication and spread.[14][17]
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Test compound dilutions (prepared in infection medium, e.g., medium with 2% FBS)
-
Virus stock with a known titer (PFU/mL)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Plate Preparation: Seed host cells in multi-well plates and grow until they form a confluent monolayer (typically 2-3 days).
-
Compound Pre-treatment: Prepare serial dilutions of the compound in infection medium, ensuring the highest concentration is well below the determined CC50.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Treatment and Overlay: After adsorption, aspirate the virus inoculum. Wash the monolayer gently with PBS. Add the overlay medium containing the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C, 5% CO₂. The incubation time depends on the virus and can range from 2 to 10 days, allowing for visible plaques to form in the virus control wells.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes.[14] Remove the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes.[14]
-
Data Acquisition: Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.[10]
Conclusion and Future Perspectives
The comparative analysis of carbocyclic nucleoside analogs like Abacavir and Entecavir highlights the critical interplay between antiviral potency, spectrum of activity, and host cell toxicity. The robust experimental workflows provided herein form the basis for identifying and validating new antiviral candidates. Future research in this area continues to focus on modifying the carbocyclic scaffold to enhance polymerase binding, evade viral proofreading mechanisms, and further improve the selectivity index.[3][18] The ultimate goal remains the development of broad-spectrum, safe, and resistance-evading antiviral therapies to combat both existing and emerging viral threats.
References
-
Miller, W. H., & Reardon, J. E. (1982). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? PubMed. [Link]
-
Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Molecules. [Link]
-
ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. ResearchGate. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]
-
Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods. [Link]
-
Jordheim, L. P., et al. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2018). (PDF) Antiviral Nucleoside and Nucleotide Analogs: A Review. ResearchGate. [Link]
-
Arts, E. J., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Choi, Y., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
-
Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research. [Link]
-
Stránský, J., et al. (2020). In vitro methods for testing antiviral drugs. Biotechnology Advances. [Link]
-
Takei, M., et al. (1989). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods. [Link]
-
Gotor, V., et al. (2021). Nucleosides and emerging viruses: A new story. Trends in Chemistry. [Link]
-
Li, Y., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology. [Link]
-
Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs. [Link]
-
ResearchGate. (n.d.). Example of antiviral carbocyclic nucleosides and structures of the target compounds. ResearchGate. [Link]
-
Gacem, A., et al. (2020). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]
-
ResearchGate. (2024). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. ResearchGate. [Link]
-
Johnson, M. A., et al. (1995). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy. [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
Al-Beltagy, A. E., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of Virological Methods. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Galabov, A. S., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences. [Link]
-
Eydoux, C., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. [Link]
-
Johnson, M. C., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. [Link]
-
ResearchGate. (2025). Nucleoside analogues for the treatment of coronavirus infections. ResearchGate. [Link]
-
ResearchGate. (n.d.). Entecavir (Baraclude): A Carbocyclic Nucleoside for the Treatment for Chronic Hepatitis B. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One. [Link]
-
Cho, E. J., et al. (2015). Comparison of the Efficacy of Entecavir and Tenofovir in Nucleos(T)ide Analogue-Experienced Chronic Hepatitis B Patients. PLoS One. [Link]
-
Zhang, Y., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
A Comparative Spectroscopic and Chromatographic Guide to the Analysis of (1S,4R)-Methyl 4-Aminocyclopent-2-enecarboxylate and Its Intermediates
For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of chiral intermediates is a cornerstone of robust and reproducible synthesis. (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a critical chiral building block in the synthesis of various antiviral agents. Its stereochemical integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of spectroscopic and chromatographic methods for the analysis of this key intermediate and its common N-Boc protected precursor, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.
Introduction: The Significance of Stereochemistry
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous confirmation of the absolute and relative stereochemistry of chiral intermediates like this compound is not merely an analytical task but a critical step in drug development. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the comprehensive analysis of this important molecule.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the complete structural elucidation and purity assessment of this compound and its intermediates. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the N-Boc protected intermediate, (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, the expected signals and their typical chemical shift ranges are detailed in Table 1.
Table 1: Expected ¹H NMR Chemical Shifts for (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Key Correlations |
| Olefinic (CH =CH ) | 5.8 - 6.2 | m | |
| CH-N | ~4.5 | m | |
| CH-COOMe | ~3.5 | m | |
| O-CH ₃ | ~3.7 | s | |
| Allylic CH ₂ | 2.0 - 2.8 | m | |
| C(CH ₃)₃ | ~1.45 | s | |
| NH | 4.8 - 5.2 | br s | Disappears on D₂O exchange |
Upon deprotection to form the hydrochloride salt of this compound, significant shifts in the protons adjacent to the newly formed ammonium group are expected. The proton on the carbon bearing the amine (CH-NH₃⁺) will shift downfield due to the electron-withdrawing effect of the positive charge.
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization. The expected chemical shifts for the N-Boc protected intermediate are summarized in Table 2.
Table 2: Expected ¹³C NMR Chemical Shifts for (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
| Carbon | Typical Chemical Shift (ppm) |
| C =O (ester) | 172 - 175 |
| C =O (Boc) | ~155 |
| C H=C H | 128 - 135 |
| C (CH₃)₃ | ~80 |
| C H-N | 55 - 60 |
| C H-COOMe | 45 - 50 |
| O-C H₃ | ~52 |
| Allylic C H₂ | 35 - 40 |
| C(C H₃)₃ | ~28 |
While ¹H and ¹³C NMR confirm the connectivity of the molecule, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for establishing the cis relative stereochemistry between the amine and the ester functionalities.[1] A NOESY experiment detects through-space interactions between protons that are in close proximity. For the (1S,4R) isomer, a cross-peak between the proton on the carbon bearing the amino group (H4) and the proton on the carbon bearing the methoxycarbonyl group (H1) would be expected, confirming their spatial proximity on the same face of the cyclopentene ring.[2]
Caption: Expected NOESY correlation for the cis isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for both the N-Boc protected intermediate and the final amine salt are presented in Table 3.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | N-Boc Intermediate | Amine Hydrochloride Salt |
| N-H Stretch (carbamate) | ~3350 (br) | - |
| N-H Stretch (amine salt) | - | 2500-3000 (broad, multiple bands) |
| C-H Stretch (sp², =C-H) | ~3050 | ~3050 |
| C-H Stretch (sp³) | 2850-2980 | 2850-2980 |
| C=O Stretch (ester) | ~1735 | ~1735 |
| C=O Stretch (carbamate) | ~1690 | - |
| C=C Stretch | ~1650 | ~1650 |
| N-H Bend (amine salt) | - | ~1600 & ~1500 |
| C-O Stretch (ester) | 1150-1250 | 1150-1250 |
The transition from the N-Boc protected intermediate to the amine hydrochloride salt is clearly distinguishable in the FTIR spectrum. The disappearance of the carbamate C=O stretch at ~1690 cm⁻¹ and the appearance of the broad ammonium N-H stretching bands are definitive indicators of successful deprotection. While FTIR can be used to distinguish between chiral isomers in the solid state due to differences in crystal packing, it is not a routine method for determining enantiomeric purity.[1][3]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
For the N-Boc protected intermediate, (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 242.14 would be expected. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a fragment at m/z 186.08, or the loss of the entire Boc group (100 Da) to give a fragment corresponding to the protonated amine at m/z 142.08.[4][5]
For the final product, this compound, the protonated molecule [M+H]⁺ would be observed at m/z 142.08.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | CAS: 138923-03-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. For molecules such as (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, a key building block in the synthesis of various therapeutic agents, the precise determination of enantiomeric purity is not merely a quality control metric; it is a critical determinant of the final active pharmaceutical ingredient's pharmacological profile. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess (% ee) of this chiral amine, grounded in scientific principles and practical application.
The Imperative of Enantiomeric Purity
This compound possesses two chiral centers, giving rise to the possibility of four stereoisomers. As enantiomers can exhibit dramatically different biological activities, the ability to selectively quantify the desired (1S,4R) enantiomer in the presence of its (1R,4S) counterpart is paramount.[1] This guide will dissect and compare the three most robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chromatographic methods are the workhorses of chiral analysis, offering high resolution and accuracy. The fundamental principle involves creating a chiral environment in which the two enantiomers interact differently, leading to their separation. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantiomeric purity assessment.[3][4] The choice between direct and indirect methods often depends on the analyte's properties and the availability of suitable columns or reagents.
This is often the most straightforward approach, as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[3][4] For a structurally related compound, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, a crown ether-based stationary phase (Crownpak CR(+)) has proven effective.[5]
Experimental Protocol: Direct Chiral HPLC
-
Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and crown ether-based columns (e.g., Crownpak® CR(+)).
-
Mobile Phase Preparation: Begin with a mobile phase of hexane/isopropanol with a small amount of an amine modifier like diethylamine (DEA) or ethanolamine to improve peak shape. For crown ether columns, an acidic aqueous mobile phase, such as 50mM sodium perchlorate adjusted to pH 2 with perchloric acid, is typically used.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]
-
Instrumentation: Utilize an HPLC system with a UV detector. The ester and alkene chromophores should allow for detection at low UV wavelengths (e.g., 200-220 nm).[5]
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
When direct methods fail to provide adequate resolution, or if enhanced sensitivity is required, an indirect approach using a chiral derivatizing agent (CDA) is employed.[1][6] The amine group of the analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[1]
Comparison of Common Chiral Derivatizing Agents for Amines
| Derivatizing Agent | Target Analytes | Reaction Time | Derivative Stability | Detection | Key Advantages |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines | ~60-90 min | Stable for at least 48 hours[6] | UV | Robust, well-established, strong chromophore.[1][7] |
| GITC | Primary & Secondary Amines | ~10-35 min | Good | UV | Rapid reaction at room temperature.[6] |
| (S)-NIFE | Primary & Secondary Amines | ~20-30 min | Good | UV/Fluorescence | Good for LC-MS applications.[6] |
| Mosher's Reagent (MTPA-Cl) | Primary & Secondary Amines, Alcohols | Variable | Stable | NMR, UV | Widely used for NMR, but also applicable to HPLC.[1][8] |
Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent
-
Derivatization:
-
In a vial, dissolve ~1 mg of this compound in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.[6]
-
Cool the vial and neutralize the reaction by adding 20 µL of 2 M HCl.
-
-
Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.
-
Detection: UV at 340 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two diastereomers.
Workflow for Indirect Chiral Analysis
Caption: General workflow for indirect chiral analysis.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers very high resolution and sensitivity. The analyte, this compound, may require derivatization to improve its volatility and chromatographic behavior.[3] This can be achieved by reacting the amine with an achiral reagent like trifluoroacetic anhydride (TFAA) to form a more volatile amide. The separation is then performed on a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9]
Experimental Protocol: Chiral GC
-
Derivatization (Achiral):
-
Dissolve ~1 mg of the amine in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
React at room temperature for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like hexane.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3]
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin (e.g., Chirasil-DEX CB).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min to ensure optimal separation.[3]
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomers.
NMR Spectroscopy: An Alternative Approach
NMR spectroscopy provides a powerful alternative for determining enantiomeric purity, often with minimal sample preparation.[3] The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) within the NMR tube.
NMR with Chiral Derivatizing Agents
Similar to indirect chromatography, the amine can be reacted with a CDA to form diastereomers. Mosher's acid (MTPA) is a classic example, where the resulting diastereomeric amides exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra, allowing for direct integration and quantification.[7][8]
NMR with Chiral Solvating Agents (CSAs)
This method avoids covalent bond formation. A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers.[11] This association leads to the separation of NMR signals for the two enantiomers. Enantiopure 1,1'-bi-2-naphthol (BINOL) and its derivatives are effective CSAs for primary amines.[11]
A particularly elegant method involves a three-component system of the chiral amine, 2-formylphenylboronic acid, and enantiopure BINOL. This forms a mixture of diastereomeric iminoboronate esters in situ, which show well-resolved signals in the ¹H NMR spectrum.[12][13]
Experimental Protocol: NMR with a Three-Component System
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral amine sample (approx. 5-10 mg).
-
Add 1.1 equivalents of enantiopure (S)-BINOL.
-
Add 1.0 equivalent of 2-formylphenylboronic acid.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
The imino protons of the resulting diastereomeric iminoboronate esters typically appear as well-resolved, baseline-separated signals.[13]
-
-
Data Analysis: The ratio of the two enantiomers is determined by integrating these distinct signals.
Workflow for NMR-based Enantiomeric Purity Determination
Caption: Workflow for NMR-based enantiopurity analysis.
Method Comparison and Selection
The choice of the optimal analytical method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development.
| Method | Principle | Throughput | Pros | Cons |
| Direct Chiral HPLC | Enantioseparation on a CSP. | Medium | Fast method development, no derivatization needed. | Chiral columns can be expensive; finding a suitable CSP may require screening.[14] |
| Indirect Chiral HPLC | Diastereomer separation on an achiral column. | Lower | Uses standard columns, can enhance sensitivity. | Derivatization adds a step and potential for error. |
| Chiral GC | Enantioseparation of volatile derivatives on a CSP. | High | High resolution and sensitivity.[15] | Limited to thermally stable and volatile compounds; derivatization often required.[3][14] |
| NMR Spectroscopy | Quantification of diastereotopic signals. | Low to Medium | Rapid for CSAs, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires higher sample concentration. |
Conclusion
Validating the enantiomeric purity of this compound is a critical task that can be confidently addressed by several robust analytical techniques. Direct chiral HPLC on a polysaccharide or crown ether-based CSP represents a highly efficient primary strategy. Should this approach prove insufficient, indirect HPLC analysis following derivatization with a reagent like Marfey's reagent offers a reliable alternative. For high-sensitivity requirements and if the derivatized analyte is volatile, chiral GC is an excellent choice. Finally, NMR spectroscopy, particularly with chiral solvating agents or the three-component system, provides a rapid and powerful confirmatory method. A thorough evaluation based on the specific laboratory capabilities and analytical requirements will ensure the selection of the most appropriate and self-validating system for this crucial quality assessment.
References
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. Benchchem.
- Chiral Derivatization Reagents. Alfa Chemistry.
- Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
- [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed.
- Chiral derivatizing agent. Grokipedia.
- Chiral derivatizing agent. Wikipedia.
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis. Available at: [Link]
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed.
- Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. National Institutes of Health (NIH).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. National Institutes of Health (NIH).
- A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols. Benchchem.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews (RSC Publishing).
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH).
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- Chiral HPLC Separations. Phenomenex.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Alternative Chiral Synthons for Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are a cornerstone of antiviral and anticancer therapeutics.[1] This structural modification grants them enhanced metabolic stability by rendering them immune to enzymatic cleavage of the N-glycosidic bond.[1][2] The synthesis of these potent molecules hinges on the efficient and stereocontrolled construction of their chiral carbocyclic core.
While classical approaches often rely on the extensive manipulation of carbohydrates from the chiral pool, the field has evolved towards more versatile and efficient alternatives.[3][4][5] This guide provides a comparative analysis of key alternative chiral synthons, focusing on the strategic advantages, performance metrics, and practical considerations for researchers in drug development. We will move beyond a simple listing of methods to explore the causality behind synthetic choices, offering field-proven insights into why one might select a particular synthon over another.
The Strategic Landscape: Convergent vs. Linear Synthesis
The assembly of carbocyclic nucleosides generally follows one of two major strategies, a choice that dictates the nature of the required chiral synthon.
-
Linear Synthesis: This approach involves building the nucleobase piece-by-piece onto a pre-existing chiral cyclopentylamine precursor.
-
Convergent Synthesis: Here, an intact, pre-formed nucleobase is coupled with a functionalized chiral carbocycle.[1]
The convergent approach is often favored for its flexibility in rapidly generating a library of analogues by coupling various bases to a common carbocyclic intermediate. The quality of this intermediate—our chiral synthon—is therefore paramount.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this assessment.
This compound hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.
These classifications firmly place this compound in the category of hazardous waste, necessitating a disposal protocol that mitigates risks of ingestion, skin and eye contact, and inhalation.
Immediate Steps for Waste Segregation and Containment
Proper segregation of chemical waste at the point of generation is a critical first step to prevent dangerous reactions and ensure compliant disposal.[3][4][5]
Operational Protocol:
-
Designate a Hazardous Waste Container: Utilize a clearly labeled, leak-proof container compatible with the chemical.[4][6] Glass or polyethylene containers are generally suitable. The container must be kept closed except when adding waste.[4]
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first volume of waste is added.[7] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed")
-
The date of initial waste accumulation
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from incompatible materials. Specifically, do not store with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Sources of ignition
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin irritation upon contact.[3][9] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against splashes that can cause serious eye irritation.[3] |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Mitigates the risk of respiratory tract irritation from dust or vapors.[9] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Spill Response Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before cleaning up a small spill, don the appropriate PPE as listed in the table above.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.[10]
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[4][11] Doing so is a violation of regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]
Disposal Workflow:
Caption: Final disposal pathway for this compound waste.
The ultimate disposal of this chemical will be handled by a licensed hazardous waste management company, coordinated through your institution's EHS department.[5] The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
Waste Minimization
A key component of responsible chemical management is waste minimization.[4][15] Researchers are encouraged to:
-
Purchase only the quantity of chemical needed for the planned experiments.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[16]
-
If possible, consider recycling or reusing surplus materials within the research group or department.[15]
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with federal and local regulations.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025).
- OSHA Compliance For Laboratories. US Bio-Clean.
- This compound hydrochloride - Safety Data Sheet. ChemicalBook.
- Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate - Safety Data Sheet. ChemicalBook.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. Northwestern University. (2023).
- Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). National Academies Press.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
- methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. Sigma-Aldrich.
- Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). National Academies Press.
- OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration.
- Hazardous chemicals, activities or devices. Society for Science.
- Proper Handling of Hazardous Waste Guide. Environmental Protection Agency.
- Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016).
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. (2024).
- This compound hydrochloride. PubChem.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025).
- Hazardous Waste Disposal Procedures.
- (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride (CAS No. 168960-19-8) SDS.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. (2022).
Sources
- 1. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 229613-83-6 [sigmaaldrich.com]
- 2. This compound hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbioclean.com [usbioclean.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. mtu.edu [mtu.edu]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Page loading... [guidechem.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. unsw.edu.au [unsw.edu.au]
- 12. nationalacademies.org [nationalacademies.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
As a novel chiral amine, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a valuable building block in pharmaceutical synthesis. Its unique stereochemistry makes it a key intermediate for complex molecular architectures. However, its chemical nature as a cyclic amino ester necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Molecule
Key Hazard Statements for the Hydrochloride Salt:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Given these hazards, a comprehensive risk assessment should be conducted before any procedure involving this compound. This assessment must consider the quantity of material being used, the nature of the experimental procedure (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols, preventing serious eye irritation[1][2]. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact and irritation[1][3]. Gloves should be inspected before use and changed frequently, especially if contamination is suspected[4]. |
| Body Protection | A long-sleeved laboratory coat | Protects skin and personal clothing from contamination[2]. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood | Due to the risk of respiratory irritation, all handling of the solid and any solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[1][2]. |
dot
Caption: Workflow for PPE selection and use.
Operational and Handling Plan: A Step-by-Step Approach
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of the solid compound should be conducted in a designated area within a certified chemical fume hood.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. If weighing on an open balance, do so within the fume hood.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is readily available.
3.2. Solution Preparation and Reactions:
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid open flames.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: Quench reactions carefully, especially those involving reactive reagents.
-
Extractions: Perform extractions in a fume hood, ensuring separatory funnels are properly vented.
-
Purification: Column chromatography and other purification methods should be conducted in the fume hood.
dot
Caption: Step-by-step handling protocol.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous organic liquid waste. Due to its amine functional group, this waste stream should be kept separate from acidic waste to prevent exothermic reactions[5].
-
Contaminated Materials: All contaminated materials, including gloves, weigh boats, and absorbent materials from spills, must be disposed of as hazardous solid waste.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and the primary hazards (Irritant).
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do Not: Never dispose of this compound down the drain or in the regular trash[6].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and alert others. Contact your institution's EHS or emergency response team. |
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
-
This compound hydrochloride. PubChem. [Link]
-
Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
(1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride (CAS No. 168960-19-8) SDS. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
HANDLING PROCEDURES FOR CHEMICAL WASTES. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
